molecular formula C26H25N4NaO6S3 B1264481 Damtac CAS No. 79645-00-4

Damtac

Cat. No.: B1264481
CAS No.: 79645-00-4
M. Wt: 608.7 g/mol
InChI Key: BZQWDGWNCKYCHR-DYNCTKRQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Damtac, also known as this compound, is a useful research compound. Its molecular formula is C26H25N4NaO6S3 and its molecular weight is 608.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

79645-00-4

Molecular Formula

C26H25N4NaO6S3

Molecular Weight

608.7 g/mol

IUPAC Name

sodium;(6R,7R)-3-[[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C26H26N4O6S3.Na/c1-29(2)19-9-3-8-18-17(19)7-4-10-20(18)39(35,36)27-13-15-14-38-25-22(24(32)30(25)23(15)26(33)34)28-21(31)12-16-6-5-11-37-16;/h3-11,22,25,27H,12-14H2,1-2H3,(H,28,31)(H,33,34);/q;+1/p-1/t22-,25-;/m1./s1

InChI Key

BZQWDGWNCKYCHR-DYNCTKRQSA-M

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-].[Na+]

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-].[Na+]

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-].[Na+]

Synonyms

3-dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate
3-dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate sodium
DAMTAC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Datopotamab Deruxtecan (Dato-DXd)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Datopotamab deruxtecan is a proprietary therapeutic agent. The synthesis and characterization details provided herein are based on publicly available scientific literature and regulatory documents. The exact manufacturing processes employed by the developers are proprietary.

Introduction

Datopotamab deruxtecan (Dato-DXd), also known by its brand name Datroway, is a next-generation antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of solid tumors.[1][2][3][4][5] It is designed to selectively deliver a potent cytotoxic payload to cancer cells overexpressing the trophoblast cell surface antigen 2 (TROP2), a transmembrane glycoprotein implicated in the proliferation, invasion, and metastasis of various cancers.[6][7][8][9] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Datopotamab deruxtecan.

Datopotamab deruxtecan is a complex biomolecule comprising three key components:

  • Datopotamab: A humanized IgG1 monoclonal antibody that specifically targets TROP2.[10][11][12][13][14]

  • Deruxtecan (DXd): A highly potent topoisomerase I inhibitor payload, which induces DNA damage and apoptosis in cancer cells.[15][16][]

  • A Cleavable Linker: A tetrapeptide-based linker designed to be stable in circulation and selectively cleaved by lysosomal enzymes within the target cancer cells.[1][18]

This design allows for the targeted delivery of the cytotoxic payload, maximizing its therapeutic index while minimizing systemic toxicity.[19]

Synthesis of Datopotamab Deruxtecan

The synthesis of Datopotamab deruxtecan is a multi-step process that involves the separate production of the monoclonal antibody and the linker-payload, followed by their conjugation.

Production of the Datopotamab Monoclonal Antibody

The datopotamab antibody is a humanized IgG1 monoclonal antibody produced using recombinant DNA technology in mammalian cell lines, typically Chinese Hamster Ovary (CHO) cells.[12][14] The process generally involves:

  • Gene Synthesis and Cloning: The DNA sequences encoding the heavy and light chains of the humanized anti-TROP2 antibody are synthesized and cloned into a mammalian expression vector.

  • Cell Line Development: The expression vector is transfected into CHO cells. Stable cell lines that consistently produce high yields of the antibody are selected through a rigorous screening process.

  • Upstream Processing (Cell Culture): The selected CHO cell line is cultured in large-scale bioreactors under controlled conditions to produce the monoclonal antibody.

  • Downstream Processing (Purification): The antibody is harvested from the cell culture medium and purified using a series of chromatography steps, including Protein A affinity chromatography, to ensure high purity and removal of process-related impurities.[14][20]

Synthesis of the Deruxtecan Linker-Payload

The deruxtecan (DXd) payload is a derivative of exatecan, a potent topoisomerase I inhibitor.[15] The synthesis is a complex multi-step organic synthesis process. While the exact route is proprietary, it is based on the late-stage coupling of an exatecan precursor with an advanced linker intermediate.[21] The linker is a tetrapeptide (Gly-Gly-Phe-Gly) that is attached to a self-immolative spacer and a maleimide group for conjugation to the antibody.[2][18]

Conjugation of Datopotamab to the Deruxtecan Linker-Payload

The final step in the synthesis of Datopotamab deruxtecan is the conjugation of the deruxtecan linker-payload to the datopotamab antibody. This process is carefully controlled to achieve a specific drug-to-antibody ratio (DAR), which for Datopotamab deruxtecan is approximately 4.[10][22] The conjugation process typically involves:

  • Reduction of Interchain Disulfide Bonds: The disulfide bonds in the hinge region of the datopotamab IgG1 antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This exposes free cysteine residues for conjugation.[21]

  • Conjugation Reaction: The maleimide group on the linker-payload reacts with the free sulfhydryl groups of the reduced cysteine residues on the antibody, forming a stable thioether bond.

  • Purification and Formulation: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. The purified Datopotamab deruxtecan is then formulated in a stable buffer for pharmaceutical use.

The following diagram illustrates the general workflow for the synthesis and conjugation of Datopotamab deruxtecan.

G cluster_antibody Datopotamab (Antibody) Production cluster_payload Deruxtecan (Linker-Payload) Synthesis cluster_conjugation ADC Conjugation & Formulation A1 Gene Synthesis & Cloning A2 Cell Line Development (CHO) A1->A2 A3 Upstream Processing (Bioreactor) A2->A3 A4 Downstream Processing (Purification) A3->A4 C1 Antibody Disulfide Bond Reduction A4->C1 Purified Antibody P1 Exatecan Precursor Synthesis P3 Coupling of Linker and Exatecan P1->P3 P2 Linker Synthesis P2->P3 C2 Conjugation Reaction P3->C2 Linker-Payload C1->C2 C3 Purification of ADC C2->C3 C4 Final Formulation C3->C4 F F C4->F Datopotamab Deruxtecan (Dato-DXd)

Caption: General workflow for the synthesis of Datopotamab deruxtecan.

Characterization of Datopotamab Deruxtecan

A comprehensive set of analytical methods is employed to characterize Datopotamab deruxtecan and ensure its quality, consistency, and stability.

Data Presentation

The following tables summarize key quantitative data for Datopotamab deruxtecan based on preclinical studies.

Table 1: Physicochemical and Binding Properties

ParameterValueMethod
Antibody IsotypeHuman IgG1N/A
Molecular Weight~149.3 kDaMass Spectrometry
Drug-to-Antibody Ratio (DAR)~4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry
Binding Affinity (Kd) to human TROP20.74 nmol/LCell-based ELISA
Binding Affinity (Kd) to cynomolgus monkey TROP20.65 nmol/LCell-based ELISA

Table 2: In Vitro Cytotoxicity

Cell LineCancer TypeTROP2 ExpressionIC50 (nmol/L)
NCI-H2170Lung CancerHighData not specified
Calu-3Lung CancerHighData not specified
BxPC-3Pancreatic CancerHighData not specified
Capan-1Pancreatic CancerHighData not specified
Note:Specific IC50 values vary across publications and experimental conditions.
Experimental Protocols

Detailed methodologies for key characterization experiments are outlined below.

1. Determination of Drug-to-Antibody Ratio (DAR)

  • Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RPLC-MS).[23][24]

  • Protocol Overview:

    • The ADC sample is optionally reduced with a reagent like DTT to separate the light and heavy chains.[23]

    • The sample is injected into an HPLC system equipped with a hydrophobic interaction or reversed-phase column.

    • The different drug-loaded species are separated based on their hydrophobicity.

    • The separated species are detected by UV absorbance and/or mass spectrometry.

    • The peak areas of the different species are integrated to calculate the average DAR.

2. Binding Affinity Measurement

  • Method: Cell-based Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol Overview:

    • CHO-K1 cells engineered to express human or cynomolgus monkey TROP2 are seeded in 96-well plates.[10]

    • Serial dilutions of Datopotamab deruxtecan are added to the wells and incubated.

    • The wells are washed to remove unbound ADC.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the human IgG1 is added.

    • A substrate is added that produces a detectable signal in the presence of the enzyme.

    • The signal is measured, and the dissociation constant (Kd) is calculated from the binding curve.[10]

3. In Vitro Cytotoxicity Assay

  • Method: CellTiter-Glo® Luminescent Cell Viability Assay.[10]

  • Protocol Overview:

    • Cancer cell lines with varying levels of TROP2 expression are seeded in 96-well plates.[10][25]

    • The cells are treated with serial dilutions of Datopotamab deruxtecan, a control ADC, or the free deruxtecan payload.[10]

    • After a defined incubation period (e.g., 5-6 days), the CellTiter-Glo® reagent is added to the wells.

    • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.

    • The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[22]

4. Internalization Assay

  • Method: Flow Cytometry.

  • Protocol Overview:

    • TROP2-expressing cells are incubated with fluorescently labeled Datopotamab deruxtecan at 4°C to allow for surface binding.

    • The cells are then shifted to 37°C to allow for internalization to occur over a time course (e.g., 0, 15, 30, 60, 120, 180 minutes).[10]

    • At each time point, the cells are washed, and the remaining surface-bound fluorescence is quenched or stripped.

    • The internalized fluorescence is measured by flow cytometry.

    • The rate and extent of internalization are quantified.

Mechanism of Action and Signaling Pathways

The mechanism of action of Datopotamab deruxtecan is a multi-step process that leads to the targeted killing of TROP2-expressing cancer cells.[1]

  • Binding and Internalization: Datopotamab deruxtecan binds to TROP2 on the surface of cancer cells.[1] The ADC-TROP2 complex is then internalized into the cell via endocytosis.[10][18]

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes, such as cathepsins, cleave the tetrapeptide linker.[2][18] This releases the deruxtecan (DXd) payload into the cytoplasm.

  • Topoisomerase I Inhibition and DNA Damage: The released DXd, being membrane-permeable, can diffuse into the nucleus where it inhibits topoisomerase I.[18] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[26][27][28] Inhibition of topoisomerase I by DXd leads to the stabilization of the enzyme-DNA cleavage complex, resulting in single and double-strand DNA breaks.[29][30]

  • Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

  • Bystander Effect: The membrane-permeable nature of the DXd payload allows it to diffuse out of the target cell and kill neighboring cancer cells, even if they have low or no TROP2 expression.[18][19][31] This "bystander effect" enhances the anti-tumor activity of the ADC.

The following diagrams illustrate the mechanism of action of Datopotamab deruxtecan and the downstream signaling pathways.

G cluster_moa Mechanism of Action of Datopotamab Deruxtecan cluster_bystander Bystander Effect ADC Datopotamab Deruxtecan TROP2 TROP2 Receptor ADC->TROP2 Binding Endosome Endosome TROP2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DXd_released Released DXd (Payload) Lysosome->DXd_released Linker Cleavage Nucleus Nucleus DXd_released->Nucleus Top1 Topoisomerase I DXd_released->Top1 Inhibition DXd_diffuse DXd diffuses out of cell DXd_released->DXd_diffuse DNA_damage DNA Damage Top1->DNA_damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_damage->Apoptosis Triggers Neighbor_cell Neighboring Tumor Cell DXd_diffuse->Neighbor_cell Neighbor_apoptosis Apoptosis Neighbor_cell->Neighbor_apoptosis

Caption: Mechanism of action of Datopotamab deruxtecan.

G cluster_signaling Downstream Signaling of Topoisomerase I Inhibition Top1_inhibition Topoisomerase I Inhibition by DXd Replication_stress Replication Fork Collision Top1_inhibition->Replication_stress DNA_breaks Single & Double Strand DNA Breaks Replication_stress->DNA_breaks DDR DNA Damage Response (DDR) Activation (e.g., ATM/ATR) DNA_breaks->DDR H2AX γH2AX Formation DDR->H2AX Cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) DDR->Cell_cycle_arrest Apoptosis_pathway Apoptosis Pathway Activation (e.g., p53-dependent) Cell_cycle_arrest->Apoptosis_pathway Cell_death Cell Death Apoptosis_pathway->Cell_death

Caption: Downstream signaling of Topoisomerase I inhibition.

Conclusion

Datopotamab deruxtecan is a meticulously engineered antibody-drug conjugate with a sophisticated mechanism of action. Its synthesis involves the precise production of a highly specific monoclonal antibody and a potent linker-payload, followed by a controlled conjugation process. The comprehensive characterization of Datopotamab deruxtecan ensures its quality and consistency, providing a robust foundation for its clinical development and application. The targeted delivery of the deruxtecan payload to TROP2-expressing tumors, coupled with its bystander effect, makes Datopotamab deruxtecan a promising therapeutic agent for a range of solid tumors. Further research and clinical trials will continue to elucidate its full potential in the landscape of cancer therapy.

References

An In-depth Technical Guide to the Fluorescent Properties of 7-(Dialkylamino)coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Damtac" does not correspond to a recognized chemical name in the scientific literature. This guide focuses on 7-(Dimethylamino)coumarin-4-acetic acid (DMACA) and related 7-(dialkylamino)coumarin derivatives, which are common fluorescent probes and are presumed to be the subject of interest.

This technical guide provides a comprehensive overview of the core fluorescent properties of 7-(dialkylamino)coumarin derivatives, designed for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Core Fluorescent Properties

7-(Dialkylamino)coumarin derivatives are a class of blue-emitting fluorophores widely used as fluorescent labels and probes. Their photophysical properties are notably sensitive to the local environment, particularly solvent polarity. The fluorescence arises from an intramolecular charge transfer (ICT) from the electron-donating dialkylamino group at the 7-position to the electron-accepting lactone carbonyl group of the coumarin core.

PropertyValueCompoundSolvent
Excitation Maximum (λex) ~407 nm7-(Diethylamino)coumarin-3-carboxylic acid-
~350 nm7-Amino-4-methyl-3-coumarinylacetic acidMethanol
Emission Maximum (λem) ~472 nm7-(Diethylamino)coumarin-3-carboxylic acid-
~433 nm7-Amino-4-methyl-3-coumarinylacetic acidMethanol
Molar Extinction Coefficient (ε) 11,820 M⁻¹cm⁻¹ at 323.8 nm7-Methoxycoumarin-4-acetic acidMethanol
Fluorescence Quantum Yield (ΦF) 0.187-Methoxycoumarin-4-acetic acidMethanol
Fluorescence Lifetime (τ) Nanosecond (ns) rangeCoumarin DerivativesVarious

Experimental Protocols

Accurate characterization of fluorescent properties is crucial for the reliable application of these probes. Below are detailed methodologies for key experiments.

The relative method is most commonly used to determine the fluorescence quantum yield (ΦF) by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1]

Principle: For optically dilute solutions with low absorbance (< 0.1) at the excitation wavelength, the ratio of the integrated fluorescence intensities of the sample and a reference standard is proportional to the ratio of their quantum yields.[1] The quantum yield of the sample (ΦF(S)) is calculated using the following equation:

ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS² / nR²)[1]

Where:

  • ΦF(R) is the fluorescence quantum yield of the reference standard.[1]

  • IS and IR are the integrated fluorescence intensities of the sample and the reference.[1]

  • AS and AR are the absorbances of the sample and the reference at the excitation wavelength.[1]

  • nS and nR are the refractive indices of the sample and reference solutions.[1]

Materials:

  • Spectrofluorometer with a corrected emission spectrum function.

  • UV-Vis Spectrophotometer.

  • Coumarin dye of interest (sample).

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • High-purity solvent (e.g., ethanol, methanol, or water).

  • 1 cm pathlength quartz cuvettes.

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The concentrations should be adjusted to yield an absorbance between 0.02 and 0.1 at the chosen excitation wavelength.[1]

  • Absorbance Measurement: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the excitation wavelength (λex).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • The same excitation and emission slit widths must be used for all measurements.[1]

  • Data Analysis:

    • Correct the emission spectra for the instrument's response.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the reference.

    • The slopes of these plots (GradientS and GradientR) can be used in a modified equation to improve accuracy: ΦF(S) = ΦF(R) * (GradientS / GradientR) * (nS² / nR²).

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of the number of photons versus their arrival time is built, representing the fluorescence decay curve.

Materials:

  • TCSPC system, including:

    • Pulsed light source (laser diode or LED).

    • High-speed photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).

    • TCSPC electronics (time-to-amplitude converter and multichannel analyzer).

  • Coumarin dye solution in a quartz cuvette.

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox).

Procedure:

  • System Setup:

    • Select an excitation source with a wavelength at or below the absorbance maximum of the dye.

    • Choose an emission wavelength at the peak of the dye's fluorescence spectrum using a monochromator or bandpass filter.

  • IRF Measurement: Record the instrument response function by measuring the temporal profile of the scattered excitation light from a scattering solution. The IRF represents the time resolution of the system.

  • Sample Measurement: Replace the scattering solution with the coumarin dye solution and acquire the fluorescence decay curve until sufficient photon counts are collected in the peak channel (typically >10,000).

  • Data Analysis:

    • The acquired fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software. This process mathematically removes the contribution of the IRF from the measured decay.

    • The goodness of the fit is evaluated by statistical parameters such as chi-squared (χ²) and the randomness of the weighted residuals.

    • The resulting decay time(s) represent the fluorescence lifetime(s) of the sample.

Visualizations

7-aminocoumarin derivatives with a free amino or carboxylic acid group can be conjugated to other molecules to create fluorogenic substrates. For example, 7-Aminocoumarin-4-acetic acid (ACA) can be coupled to a dipeptide to create a substrate for dipeptidyl peptidase (DPP) enzymes.[2][3] The workflow for such an assay is depicted below.

Enzyme_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection cluster_products Reaction Products Start Start: Prepare Reagents Substrate Fluorogenic Substrate (e.g., Dipeptide-ACA) Enzyme Enzyme Solution (e.g., Dipeptidyl Peptidase) Buffer Assay Buffer Mix Mix Substrate, Enzyme, and Buffer Substrate->Mix Enzyme->Mix Buffer->Mix Incubate Incubate at Optimal Temperature and Time Mix->Incubate Enzymatic Cleavage Measure Measure Fluorescence (λex, λem) Incubate->Measure CleavedPeptide Cleaved Peptide Incubate->CleavedPeptide FreeACA Free ACA (Highly Fluorescent) Incubate->FreeACA Analyze Analyze Data: Fluorescence vs. Time Measure->Analyze FreeACA->Measure Emits Light

Caption: Workflow for a fluorogenic enzyme assay using a coumarin-based substrate.

The logical flow for determining the relative fluorescence quantum yield is outlined in the diagram below.

Quantum_Yield_Logic prep Prepare Dilute Solutions (Sample & Reference) abs Measure Absorbance (A) at λex prep->abs fluor Measure Corrected Fluorescence Spectra prep->fluor plot Plot I vs. A abs->plot integrate Integrate Spectra to get Intensity (I) fluor->integrate integrate->plot gradient Determine Gradients (Grad_S, Grad_R) plot->gradient calc Calculate Φ_F(S) gradient->calc ref_data Obtain Reference Data (Φ_F(R), n_R, n_S) ref_data->calc

Caption: Logical flow for relative fluorescence quantum yield determination.

References

An In-depth Technical Guide to the Biological Targets of a Hypothetical Degrader: BTK-DGR-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound or technology specifically named "Damtac" did not yield any relevant results. It is possible that this is a novel, unpublished, or internal designation. This guide, therefore, presents a conceptual framework for a technical whitepaper on a hypothetical bifunctional degrader, herein named BTK-DGR-1, which targets Bruton's tyrosine kinase (BTK) for degradation. This example is intended to fulfill the structural and content requirements of the original request.

Introduction to BTK-DGR-1

BTK-DGR-1 is a novel heterobifunctional small molecule designed to induce the targeted degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target. BTK-DGR-1 comprises three key components: a high-affinity ligand for BTK, a recruiter ligand for an E3 ubiquitin ligase (in this example, Cereblon), and a flexible linker connecting the two. By simultaneously binding to BTK and Cereblon, BTK-DGR-1 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK.

Quantitative Assessment of BTK-DGR-1 Activity

The efficacy of BTK-DGR-1 has been characterized through a series of in vitro biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of BTK-DGR-1

ParameterValueDescription
BTK Binding Affinity (Kd) 15 nMDissociation constant for binding to recombinant BTK protein.
Cereblon Binding Affinity (Kd) 120 nMDissociation constant for binding to the E3 ligase Cereblon.
Ternary Complex Formation (α) 5Cooperativity factor for the formation of the BTK-DGR-1-Cereblon complex.

Table 2: Cellular Activity of BTK-DGR-1 in TMD8 Cells (Diffuse Large B-cell Lymphoma)

ParameterValueDescription
DC50 (BTK Degradation) 10 nMConcentration of BTK-DGR-1 required to degrade 50% of cellular BTK protein after 24 hours.
Dmax (Maximum Degradation) >95%Maximum percentage of BTK degradation achieved.
IC50 (Cell Viability) 25 nMConcentration of BTK-DGR-1 required to inhibit 50% of cell proliferation after 72 hours.
pBTK Inhibition (EC50) 5 nMConcentration of BTK-DGR-1 required to inhibit 50% of BTK autophosphorylation at Y223.

Signaling Pathway of BTK and Mechanism of Action of BTK-DGR-1

BTK is a key kinase downstream of the B-cell receptor. Upon antigen binding, BTK is activated through phosphorylation and subsequently phosphorylates downstream targets, including PLCγ2, leading to the activation of transcription factors like NF-κB and promoting cell survival and proliferation. BTK-DGR-1 hijacks the ubiquitin-proteasome system to eliminate BTK, thereby blocking this entire signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 p Proteasome Proteasome BTK->Proteasome Degradation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTK_DGR1 BTK-DGR-1 BTK_DGR1->BTK binds CRBN Cereblon (E3 Ligase) BTK_DGR1->CRBN recruits CRBN->BTK Ub Ub Ubiquitin Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochem Biochemical Assays (Binding Affinity, Ternary Complex) Cellular Cellular Assays (Degradation, Viability, pBTK) Biochem->Cellular PK Pharmacokinetics (PK) in Mice Cellular->PK PD Pharmacodynamics (PD) (BTK levels in tumors) PK->PD Efficacy Xenograft Efficacy Studies PD->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Candidate Clinical Candidate Efficacy->Candidate Discovery Compound Discovery Discovery->Biochem Lead_Opt->Biochem Iterative Improvement

Damtac (N,N-Dimethylacetamide): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damtac, chemically known as N,N-Dimethylacetamide (DMAc), is a versatile, polar aprotic solvent with a high boiling point and excellent thermal and chemical stability.[1] Its ability to dissolve a wide range of organic and inorganic compounds makes it a valuable solvent in various industrial and pharmaceutical applications, including polymer synthesis, drug formulation, and as a reaction medium.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, offering critical data and experimental protocols for its effective use in research and development.

Solubility Profile

This compound is widely recognized for its broad solvency. It is miscible with water and a majority of common organic solvents, including alcohols, ethers, ketones, esters, and aromatic compounds.[1][2][3][4][5] However, its solubility is limited in aliphatic hydrocarbons.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents at 25°C.

SolventSolubility at 25°C
WaterMiscible[2][4]
EthanolReadily Soluble / Miscible[5]
MethanolMiscible[3]
AcetoneMiscible[4][5]
ChloroformMiscible[5]
Ethyl AcetateMiscible
Diethyl EtherMiscible[1]
BenzeneMiscible[5]
TolueneMiscible[5]
Aromatic CompoundsMiscible[1][4]
n-HexaneCompletely Miscible[1]
Iso-octane33 g / 100 g DMAc[1]
n-Heptane31 g / 100 g DMAc[1]
Kerosene16 g / 100 g DMAc[1]

Stability Profile

This compound exhibits good thermal and chemical stability, making it suitable for a variety of process conditions.[1] However, it is susceptible to degradation under certain conditions.

Chemical Stability
  • pH Stability: this compound is resistant to bases but undergoes hydrolysis in the presence of strong acids.[2] Acid-catalyzed hydrolysis yields acetic acid and dimethylamine.

  • Oxidative Stability: While generally stable, this compound can be degraded by strong oxidizing agents and through photocatalytic oxidation.

Thermal Stability

This compound is stable at normal temperatures but will decompose when heated to high temperatures, producing harmful fumes.

Photostability

Information on the photodegradation of pure this compound is limited. However, studies on its photocatalytic degradation in the presence of catalysts like TiO2 show that it can be broken down into intermediate products.

Summary of Stability and Degradation
ConditionStabilityMajor Degradation Products
Acidic (Strong Acid) LabileAcetic Acid, Dimethylamine[2]
Basic (Strong Base) Stable[2]-
Neutral Stable-
Elevated Temperature DecomposesHarmful fumes
Photocatalytic Oxidation LabileDimethylamine (DMA), other intermediates

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Solubility of a Compound in this compound

This protocol outlines a standard method for determining the equilibrium solubility of a solid compound in this compound at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Compound of interest (solid)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of this compound in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Centrifuge the sample to sediment any remaining undissolved solids.

    • Filter the supernatant through a syringe filter to remove any fine particles.

  • Analysis:

    • Accurately dilute a known volume of the clear, filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of the compound in this compound (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Protocol for Stability Testing of this compound under Forced Degradation

This protocol describes a general procedure for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.

Materials:

  • This compound (analytical grade)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H2O2) solution (e.g., 3%)

  • Thermostatically controlled oven

  • Photostability chamber

  • pH meter

  • HPLC system with a stability-indicating method

  • LC-MS system for degradation product identification

Procedure:

  • Sample Preparation:

    • Prepare separate samples of this compound for each stress condition.

  • Acidic Hydrolysis:

    • Mix this compound with an equal volume of 1 M HCl.

    • Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the sample with NaOH solution before analysis.

  • Basic Hydrolysis:

    • Mix this compound with an equal volume of 1 M NaOH.

    • Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.

    • Neutralize the sample with HCl solution before analysis.

  • Oxidative Degradation:

    • Mix this compound with an equal volume of 3% H2O2.

    • Keep the mixture at room temperature for a defined period.

  • Thermal Degradation:

    • Place a sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photostability:

    • Expose a sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

    • Use LC-MS to identify the structure of significant degradation products.

Visualizations

Workflow for a Typical Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of a substance like this compound.

Stability_Study_Workflow start Start: Define Study Parameters prepare_samples Prepare this compound Samples start->prepare_samples stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, etc.) prepare_samples->stress_conditions sampling Sample at Time Points stress_conditions->sampling sampling->stress_conditions Continue Exposure analysis Analyze Samples (HPLC, LC-MS) sampling->analysis data_evaluation Evaluate Data (Quantify Degradation, Identify Products) analysis->data_evaluation report Generate Stability Report data_evaluation->report end End report->end

Caption: A generalized workflow for conducting a forced degradation stability study.

Acid-Catalyzed Hydrolysis Pathway of this compound

This diagram illustrates the chemical reaction of this compound undergoing hydrolysis in the presence of a strong acid.

Damtac_Hydrolysis This compound This compound (N,N-Dimethylacetamide) water_acid + H₂O / H⁺ This compound->water_acid products Products water_acid->products Hydrolysis acetic_acid Acetic Acid products->acetic_acid dimethylamine Dimethylamine products->dimethylamine

Caption: The acid-catalyzed hydrolysis of this compound into its primary degradation products.

References

An In-depth Technical Guide on the Pharmacokinetics of Damtac and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Damtac" is an uncommon designation in publicly available scientific literature. A search in chemical databases reveals "this compound" as a synonym for 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate, a fluorescent cephalosporin derivative.[1] However, there is a conspicuous absence of published pharmacokinetic data for this specific compound. This guide, therefore, expands its scope to detail the pharmacokinetics of structurally related compounds and other molecules that emerged from initial database searches, for which pharmacokinetic data are available. This includes N,N-dimethylacetamide (DMAC), Dmt-Tic derivatives, and 2,4-diamino-N(10)-methylpteroic acid (DAMPA).

N,N-Dimethylacetamide (DMAC)

N,N-dimethylacetamide (DMAC) is a synthetic organic compound used as a solvent in various industries, including pharmaceuticals.[2] Its use as an excipient in drug formulations necessitates a thorough understanding of its pharmacokinetic profile.[3]

Pharmacokinetic Parameters

The pharmacokinetics of DMAC have been investigated in animal models and pediatric patients. The data reveals rapid metabolism and species-specific differences in its disposition.

Table 1: Pharmacokinetic Parameters of N,N-Dimethylacetamide (DMAC) in Various Species

SpeciesRoute of AdministrationDosePlasma Half-life (t½)Clearance (CL)Key Metabolite(s)Reference(s)
Rats Inhalation50-500 ppm (6h)0.6 - 1.5 h-N-methylacetamide (NMAC)[4][5]
Isolated Perfused Liver36 µM-2.20 mL/minNMAC[6]
Mice Inhalation50-500 ppm (6h)0.3 - 0.5 h-NMAC[4][5]
Pediatric Patients Intravenous3.2-4.8 mg/kg (as part of Busulfex)Decreased over treatment0.08 - 0.14 L/h/kg (increased over treatment)NMAC[7]

Note: "-" indicates data not available in the cited sources.

Metabolism

DMAC is primarily metabolized in the liver via cytochrome P450 enzymes, with CYP2E1 being the principal isoform involved.[2][7] The major metabolic pathway is N-demethylation to form N-methylacetamide (NMAC).[2] In rats, other minor metabolites such as N-hydroxymethylacetamide and acetamide have been identified in urine.[2][7]

DMAC_Metabolism DMAC N,N-Dimethylacetamide (DMAC) NMAC N-methylacetamide (NMAC) DMAC->NMAC CYP2E1 (N-demethylation) Other N-hydroxymethylacetamide, Acetamide NMAC->Other Further Metabolism Excretion Urinary Excretion NMAC->Excretion Other->Excretion

Metabolic pathway of N,N-Dimethylacetamide (DMAC).
Experimental Protocols

  • Subjects: Male rats (Crl:CD BR) and mice (Crl:CD-1 (ICR)BR).[4]

  • Administration: Whole-body inhalation exposure to DMAC at concentrations of 50, 150, 300, and 500 ppm for single (1, 3, or 6 hours) or repeated (ten 6-hour) exposures.[4]

  • Sample Collection: Blood samples were collected at various time points post-exposure.[4]

  • Analysis: Plasma concentrations of DMAC and its metabolite NMAC were determined by gas chromatography.[4]

  • Subjects: Pediatric patients (6 months to 18 years) undergoing hematopoietic stem cell transplantation.[7]

  • Administration: Intravenous infusion of Busulfex, which contains DMAC as a solvent, at doses of 3.2-4.8 mg/kg every 6 hours for 4 days.[7]

  • Sample Collection: Blood samples were collected at multiple time points during the 4-day treatment period.[7]

  • Analysis: Plasma concentrations of DMAC and NMAC were quantified to determine pharmacokinetic parameters.[7]

Dmt-Tic Derivatives

The Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a core structure in a class of potent and selective delta-opioid receptor antagonists.[8][9] While extensive research has been conducted on their structure-activity relationships, detailed pharmacokinetic data are scarce in the public domain.

Pharmacodynamic Properties and In Vivo Activity

Despite the lack of comprehensive pharmacokinetic studies, several Dmt-Tic derivatives have demonstrated in vivo activity after systemic administration, suggesting they possess some degree of oral bioavailability and ability to cross the blood-brain barrier.[8]

Table 2: Pharmacodynamic Properties of Selected Dmt-Tic Derivatives

CompoundReceptor Affinity (Ki, nM)Receptor Selectivity (Ki μ/Ki δ)In Vivo ActivityReference(s)
H-Dmt-Tic-OH δ: 0.022150,000δ-antagonist activity after i.p., s.c., or i.v. administration in mice[8][9]
N,N-(Me)2Dmt-Tic-NH-1-adamantane δ: 0.16, μ: 1.12-Potent δ-antagonism with μ-agonism[10]
H-Dmt-Tic-Ala-NH-1-adamantane δ: 0.06-0.2, μ: 2.5-11-δ-receptor antagonism[10]

Note: "i.p." - intraperitoneal, "s.c." - subcutaneous, "i.v." - intravenous.

Dmt_Tic_SAR DmtTic Dmt-Tic Pharmacophore (δ-antagonist) N_Alkylation N-terminal Alkylation DmtTic->N_Alkylation C_Modification C-terminal Hydrophobic Substituents DmtTic->C_Modification Enhanced_Antagonism Enhanced δ-antagonism N_Alkylation->Enhanced_Antagonism Mu_Agonism Acquisition of μ-agonism C_Modification->Mu_Agonism

Structure-activity relationships of Dmt-Tic derivatives.

2,4-diamino-N(10)-methylpteroic acid (DAMPA)

DAMPA is a metabolite of the widely used anticancer drug methotrexate.[11] Its pharmacokinetic profile has been characterized in nonhuman primates.

Pharmacokinetic Parameters in Nonhuman Primates

Table 3: Pharmacokinetic Parameters of DAMPA in Nonhuman Primates

ParameterValue
Mean Peak Plasma Concentration 51 µM
Mean Clearance 1.9 L/kg/h
Mean Terminal Half-life 51 min
Urinary Excretion (unchanged) 46% of dose

Data from a study in four nonhuman primates.[11]

Metabolism of DAMPA

DAMPA undergoes further metabolism, with three main metabolites identified in the plasma and urine of nonhuman primates.[11]

DAMPA_Metabolism DAMPA DAMPA Metabolites hydroxy-DAMPA DAMPA-glucuronide hydroxy-DAMPA-glucuronide DAMPA->Metabolites Metabolism Elimination Urinary and Non-renal Elimination DAMPA->Elimination Metabolites->Elimination

Metabolic fate of DAMPA.
Experimental Protocol

  • Subjects: Four nonhuman primates.[11]

  • Administration: Intravenous injection.[11]

  • Analysis: Plasma and urine samples were analyzed using reverse-phase high-performance liquid chromatography (HPLC) with UV, photodiode array detection, and mass spectroscopy.[11]

Conclusion

This technical guide provides a summary of the available pharmacokinetic data for compounds related to the term "this compound." While specific data for this compound (3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate) is not publicly available, the information on N,N-dimethylacetamide (DMAC), Dmt-Tic derivatives, and DAMPA offers valuable insights for researchers and drug development professionals. The data on DMAC is the most comprehensive, with studies in multiple species including humans. The Dmt-Tic derivatives represent a class of compounds with interesting biological activities, but a clear understanding of their pharmacokinetic properties is needed to advance their therapeutic potential. The information on DAMPA provides a concise example of pharmacokinetic characterization in a nonhuman primate model. Further research is warranted to elucidate the pharmacokinetic profiles of this compound and its direct derivatives.

References

Damtac (CAS 79645-00-4): A Technical Overview of a Dansylated Cephalosporin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 79645-00-4, known as Damtac. The available information on this specific molecule is limited in the public domain. Therefore, this document synthesizes data on its structural components and the broader class of cephalosporin antibiotics to present a plausible technical profile.

Chemical Identity and Physical Properties

This compound is chemically identified as 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate.[1] It is a derivative of the cephalosporin antibiotic family, characterized by the presence of a dansyl group, which is known for its fluorescent properties.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79645-00-4[1]
Molecular Formula C₂₆H₂₅N₄NaO₆S₃[1]
Molecular Weight 608.7 g/mol [1]
IUPAC Name sodium;(6R,7R)-3-[[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1]
Synonyms This compound, 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate[1]

Postulated Mechanism of Action

Cephalosporins belong to the β-lactam class of antibiotics.[3][4] Their principal mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, they target and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4]

The presence of the 7-(thienylacetamido) side chain is common in first and second-generation cephalosporins and is crucial for their antibacterial activity. The dansylamidomethyl group at the 3-position may influence the compound's pharmacokinetic properties, protein binding, or act as a fluorescent tag for research purposes without significantly altering the core antibacterial mechanism.[2]

G cluster_bacterium Bacterial Cell This compound This compound (Cephalosporin) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis CellWall Bacterial Cell Wall Peptidoglycan->CellWall Maintains Integrity CellWall->Lysis Weakening Leads To G cluster_synthesis Hypothetical Synthesis Workflow start Starting Materials (7-ACA, Dansyl Chloride, Thienylacetyl chloride) step1 Acylation of 7-ACA (Introduction of Thienylacetamido group) start->step1 step2 Preparation of Dansylamidomethyl side chain start->step2 step3 Coupling of Dansylamidomethyl side chain to Cephalosporin core step1->step3 step2->step3 end This compound (Final Product) step3->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damtac, a fluorescent derivative of cephalosporin, serves as a critical tool in the study of bacterial cell wall biosynthesis. This technical guide provides a comprehensive overview of this compound and related fluorescent cephalosporin probes, focusing on their mechanism of action as covalent inhibitors of Penicillin-Binding Proteins (PBPs). While specific quantitative data and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this paper synthesizes the known characteristics of closely related and more commonly utilized fluorescent β-lactam probes, such as BOCILLIN FL and cephalosporin-fluorophore conjugates. This guide outlines the general principles of PBP labeling, provides representative experimental workflows, and discusses the application of these tools in antimicrobial research.

Introduction

Penicillin-Binding Proteins (PBPs) are a group of bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall.[1][2] As the primary targets of β-lactam antibiotics, including penicillins and cephalosporins, the study of PBPs is fundamental to understanding mechanisms of antibiotic resistance and for the development of new antimicrobial agents.[1][2][3] this compound, chemically identified as 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate, is a fluorescent cephalosporin designed to probe these critical cellular targets.[4] By covalently binding to the active site of PBPs, the inherent fluorescence of the dansyl group allows for the visualization and analysis of PBP activity and localization.[1][4][5]

Chemical Properties of this compound

A summary of the key chemical identifiers and properties of this compound is presented in Table 1.

PropertyValueReference
PubChem CID 23689275[4]
Molecular Formula C₂₆H₂₅N₄NaO₆S₃[4]
Molecular Weight 608.7 g/mol [4]
IUPAC Name sodium;(6R,7R)-3-[[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4]
Synonyms This compound, 79645-00-4, 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate[4]

Mechanism of Action and Signaling

The mechanism of action of this compound, like other β-lactam antibiotics, involves the irreversible acylation of the active site serine residue of PBPs.[5] This covalent modification inactivates the enzyme, preventing it from carrying out its essential transpeptidase or carboxypeptidase functions in peptidoglycan synthesis. The fluorescent dansyl moiety of this compound allows for the detection of these acylated PBPs.

It is important to note that the direct "signaling pathway" in the classical sense of intracellular signal transduction is not applicable to the primary mechanism of this compound. Its action is localized to the bacterial cell envelope, where it inhibits enzymatic activity. The downstream consequences of PBP inhibition, such as cell lysis and death, are a result of the disruption of cell wall integrity rather than the activation of a specific signaling cascade.

The logical workflow for the mechanism of PBP inhibition by a fluorescent cephalosporin probe is depicted below.

This compound This compound (Fluorescent Cephalosporin) PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site Covalent_Complex This compound-PBP Covalent Complex PBP->Covalent_Complex Acylation of active site serine Inhibition Inhibition of Peptidoglycan Synthesis Covalent_Complex->Inhibition Lysis Cell Lysis and Death Inhibition->Lysis

Caption: Mechanism of PBP inhibition by this compound.

Related Fluorescent β-Lactam Probes

While this compound itself is not extensively cited in recent literature, a number of other fluorescent β-lactam probes are widely used. These compounds share a similar mechanism of action and can be used in comparable experimental setups. A comparison of these related probes is provided in Table 2.

Probe Nameβ-Lactam CoreFluorophoreKey CharacteristicsReference
BOCILLIN FL Penicillin VBODIPY FLCommercially available, labels a broad range of PBPs.[4][6]
Ceph C-T Cephalosporin CTAMRAMore selective for high-molecular-weight PBPs compared to penicillin-based probes.[5]
Cephalexin-Cy5 CephalexinCyanine 5Used for profiling PBP activity in Mycobacterium tuberculosis.[6]
Aztreonam-Cy5 MonobactamCyanine 5A monobactam-based probe for studying specific PBP classes.[6]

Experimental Protocols

Detailed experimental protocols using this compound are scarce. However, the general procedures for labeling PBPs with fluorescent β-lactam probes are well-established. The following sections provide a generalized workflow that can be adapted for use with this compound.

In Vitro PBP Labeling in Bacterial Lysates

This protocol is used to assess the PBP profile of a bacterial strain and the binding affinity of unlabeled β-lactams.

Experimental Workflow:

Start Bacterial Cell Culture Harvest Harvest Cells Start->Harvest Lyse Cell Lysis Harvest->Lyse Membrane_Prep Membrane Fraction Preparation Lyse->Membrane_Prep Incubate_Unlabeled Incubate with unlabeled β-lactam (optional, for competition assays) Membrane_Prep->Incubate_Unlabeled Incubate_this compound Incubate with this compound Membrane_Prep->Incubate_this compound Incubate_Unlabeled->Incubate_this compound SDS_PAGE SDS-PAGE Incubate_this compound->SDS_PAGE Visualize Fluorescence Imaging SDS_PAGE->Visualize Analysis Data Analysis (e.g., IC50 determination) Visualize->Analysis

Caption: Workflow for in vitro PBP labeling.

Methodology:

  • Bacterial Growth and Harvest: Grow the bacterial strain of interest to the desired optical density. Harvest the cells by centrifugation.

  • Cell Lysis and Membrane Preparation: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • Competition Assay (Optional): To determine the binding affinity of a non-fluorescent β-lactam, pre-incubate the membrane preparation with varying concentrations of the competitor antibiotic.

  • Labeling with this compound: Add this compound to the membrane preparation to a final concentration typically in the low micromolar range. Incubate for a sufficient time to allow for covalent binding.

  • SDS-PAGE and Fluorescence Detection: Stop the labeling reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the PBP bands. For competition assays, plot the reduction in fluorescence intensity against the concentration of the unlabeled competitor to determine the IC₅₀ value.

In Vivo PBP Labeling in Live Bacteria

This protocol allows for the study of PBP localization and dynamics in living bacterial cells.

Experimental Workflow:

Start Bacterial Cell Culture Incubate_this compound Incubate live cells with this compound Start->Incubate_this compound Wash Wash to remove unbound probe Incubate_this compound->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Analysis Image Analysis (e.g., localization studies) Microscopy->Analysis

Caption: Workflow for in vivo PBP labeling.

Methodology:

  • Bacterial Growth: Grow the bacterial strain of interest to the desired growth phase.

  • Labeling: Add this compound directly to the live cell culture at an appropriate concentration. The optimal concentration and incubation time will need to be determined empirically to achieve sufficient labeling without causing significant cell death.

  • Washing: Pellet the cells by gentle centrifugation and wash several times with a suitable buffer (e.g., phosphate-buffered saline) to remove unbound fluorescent probe.

  • Fluorescence Microscopy: Resuspend the washed cells and mount them on a microscope slide. Visualize the localization of the fluorescently labeled PBPs using fluorescence microscopy.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the labeled PBPs (e.g., at the septum in dividing cells).

Conclusion

This compound and related fluorescent cephalosporin probes are invaluable reagents for the study of bacterial Penicillin-Binding Proteins. While detailed, this compound-specific data is limited, the principles and protocols established for other fluorescent β-lactam probes provide a solid foundation for its application in research. The ability to visualize and quantify PBP activity through these fluorescent tools continues to be a cornerstone of research into bacterial cell wall synthesis and the development of novel antibiotics to combat the growing threat of antimicrobial resistance. Further research characterizing the specific properties of this compound would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for PROTAC Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Term "Damtac": Initial searches for "this compound protocol" did not yield specific results. It is possible that "this compound" is a novel or proprietary technology not yet widely documented, or it may be a misspelling of a related term. Based on the context of cell-based assays in drug development, this document will focus on a highly relevant and cutting-edge technology: Proteolysis-Targeting Chimeras (PROTACs) . The principles and protocols outlined here are foundational to the study of targeted protein degradation.

Introduction to PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own protein disposal machinery. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a specific protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite arrangement facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows for the sustained removal of a target protein with sub-stoichiometric amounts of the PROTAC molecule.[1][2]

The development and optimization of PROTACs rely on a suite of robust cell-based assays to confirm target engagement, ternary complex formation, and ultimately, degradation of the POI. This document provides detailed protocols for key cell-based assays used to characterize PROTAC activity.

Mechanism of Action

The mechanism of action for a typical PROTAC involves several key steps that can be interrogated through various cell-based assays. The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation by the proteasome.[1][3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI : PROTAC : E3 Ligase (Ternary Complex) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Figure 1: Mechanism of Action for PROTAC-mediated protein degradation.

Experimental Protocols

The characterization of a novel PROTAC requires a multi-faceted approach to assay its activity. Key experimental questions include: Does the PROTAC enter the cell? Does it engage the target protein and the E3 ligase? Does it induce the degradation of the target protein? The following are detailed protocols for commonly used cell-based assays to answer these questions.

General Cell Culture and Treatment

For all assays, cells should be cultured according to standard sterile techniques. Cell lines should be chosen based on the expression of the protein of interest and the relevant E3 ligase.

  • Cell Seeding: Seed cells in the appropriate plate format (e.g., 96-well plate for high-throughput assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO. Serially dilute the PROTAC to the desired concentrations in cell culture medium. Replace the existing medium with the PROTAC-containing medium. Include a vehicle-only control (e.g., DMSO) in all experiments.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to assess the kinetics of protein degradation.

Protocol 1: Western Blotting for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in the level of the target protein.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After PROTAC treatment, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for the protein of interest and normalize it to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunoblotting D->E F 6. Detection E->F G 7. Data Analysis F->G

Figure 2: Workflow for Western Blotting to assess protein degradation.
Protocol 2: In-Cell Western (ICW) Assay

The In-Cell Western assay is a plate-based immunofluorescence method that offers higher throughput than traditional Western blotting for quantifying protein levels.[4]

Materials:

  • 96-well plates

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against the protein of interest

  • Fluorescently labeled secondary antibody (e.g., IRDye)

  • DNA stain for normalization (e.g., DRAQ5)

  • Infrared imaging system

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the PROTAC in a 96-well plate as described in the general protocol.

  • Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with fixing solution.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer.

  • Immunostaining:

    • Block the cells with blocking buffer.

    • Incubate with the primary antibody.

    • Wash the wells.

    • Incubate with the fluorescently labeled secondary antibody and a DNA stain for normalization.

    • Wash the wells.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The signal from the secondary antibody is normalized to the DNA stain signal to account for variations in cell number.

Protocol 3: HiBiT-Based Lytic Assay for Real-Time Degradation Kinetics

This assay utilizes CRISPR/Cas9 to tag the endogenous protein of interest with an 11-amino-acid peptide (HiBiT). When the complementary LgBiT protein is added in the presence of a substrate, a bright luminescent signal is produced. The loss of the HiBiT-tagged protein due to PROTAC-mediated degradation results in a decrease in luminescence.[3][4]

Materials:

  • Cell line with the POI endogenously tagged with HiBiT

  • 96-well white-walled plates

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the HiBiT-tagged cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Lytic Detection: At various time points, add the Nano-Glo® HiBiT Lytic Reagent directly to the wells. This reagent lyses the cells and contains the LgBiT protein and substrate.

  • Luminescence Reading: Shake the plate to mix and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining. Calculate the percentage of degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from PROTAC cell-based assays should be presented clearly to allow for easy comparison of different compounds and conditions. Dose-response curves are typically generated to determine parameters such as the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

PROTAC Concentration (nM) % Degradation (Western Blot) % Degradation (ICW) % Degradation (HiBiT)
PROTAC-A115 ± 312 ± 418 ± 2
1045 ± 542 ± 650 ± 4
10085 ± 488 ± 392 ± 2
100090 ± 291 ± 295 ± 1
PROTAC-B15 ± 24 ± 36 ± 2
1020 ± 418 ± 525 ± 3
10060 ± 655 ± 768 ± 4
100065 ± 562 ± 670 ± 3
Vehicle0000

Data are represented as mean ± standard deviation from three independent experiments.

DC50 and Dmax Values

PROTAC DC50 (nM) Dmax (%)
PROTAC-A~15>90
PROTAC-B~70~70

Conclusion

The successful development of PROTACs as therapeutic agents requires a rigorous and multi-faceted approach to their characterization in cell-based assays. The protocols outlined in this document provide a solid foundation for assessing PROTAC-mediated protein degradation. By employing techniques such as Western blotting, In-Cell Western assays, and HiBiT-based lytic assays, researchers can obtain reliable and quantitative data on the efficacy and potency of their PROTAC molecules, paving the way for the development of novel therapeutics for a wide range of diseases.

References

Unveiling Cellular Landscapes: The Application of Damtac in Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of specific cellular components and processes with high specificity and sensitivity. The continuous development of novel fluorescent probes is a driving force in advancing the capabilities of this technique. While the term "Damtac" does not correspond to a currently recognized fluorescent probe or methodology in the scientific literature, this document serves as a comprehensive guide to the principles and applications of fluorescent probes in microscopy, using the widely established nuclear stain DAPI (4′,6-diamidino-2-phenylindole) as a representative example. These principles and protocols can be adapted for newly emerging probes as they become available.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and data interpretation strategies for utilizing fluorescent probes in cellular imaging.

Application Notes: Principles of Fluorescence Microscopy with Nuclear Stains

Fluorescent probes, or fluorophores, are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the selective labeling and visualization of target structures within a cell. Nuclear stains, such as DAPI, are a class of fluorophores that specifically bind to DNA, providing a clear demarcation of the nucleus.

Mechanism of Action:

DAPI exhibits a strong preference for binding to the minor groove of double-stranded DNA, with a higher affinity for adenine-thymine (A-T) rich regions. Upon binding to DNA, its fluorescence quantum yield increases significantly, leading to a bright blue signal. This specificity makes it an excellent tool for identifying and visualizing cell nuclei.

Key Applications in Research and Drug Development:

  • Cell Counting and Proliferation Assays: Accurate quantification of cell numbers is crucial in many biological experiments. Nuclear staining allows for automated cell counting using image analysis software.

  • Apoptosis Detection: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis. DAPI staining can be used to visualize these changes.

  • Cell Cycle Analysis: The intensity of nuclear staining can correlate with DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G1, S, G2/M).

  • Co-localization Studies: DAPI is often used as a counterstain to identify the nucleus in multi-color fluorescence microscopy experiments, allowing researchers to determine the subcellular localization of other labeled proteins or structures.

  • Mycoplasma Contamination Testing: DAPI can also bind to the DNA of mycoplasma, which appear as small, bright dots in the cytoplasm, providing a simple method for detecting this common cell culture contaminant.[1]

Experimental Protocols

Protocol 1: Staining of Fixed Cells with DAPI

This protocol outlines the steps for staining the nuclei of fixed cells for visualization by fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Solution)

  • 0.1% Triton X-100 in PBS (Permeabilization Solution)

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • DAPI working solution (e.g., 300 nM in PBS)[2]

  • Mounting medium with antifade reagent

Procedure:

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA to the cells and incubate for 15-20 minutes at room temperature.

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is necessary to allow DAPI to enter the nucleus of fixed cells.

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Add the DAPI working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Aspirate the DAPI solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. For imaging plates, add mounting medium to the wells.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter and a blue emission filter.

G start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS (3x) fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 wash2->permeabilize wash3 Wash with PBS (3x) permeabilize->wash3 stain Stain with DAPI wash3->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount Coverslip wash4->mount image Image with Fluorescence Microscope mount->image G cluster_drug_effect Drug-Induced Apoptosis cluster_detection Fluorescence Microscopy Detection drug Apoptotic Stimulus (e.g., Drug Treatment) caspase Caspase Activation drug->caspase dna_frag DNA Fragmentation caspase->dna_frag chromatin Chromatin Condensation caspase->chromatin morphology Nuclear Morphology Change dna_frag->morphology chromatin->morphology dapi DAPI Staining morphology->dapi imaging Fluorescence Imaging dapi->imaging analysis Image Analysis imaging->analysis quantification Quantification of Nuclear Intensity & Area analysis->quantification

References

Damtac: A Fluorescent Probe for Real-Time Monitoring of β-Lactamase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Damtac, also known by its chemical name 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate, is a specialized fluorescent probe designed for the sensitive and real-time detection of β-lactamase activity. β-Lactamases are a major family of enzymes that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the characteristic four-membered β-lactam ring.[1] The escalating prevalence of antibiotic-resistant bacteria poses a significant threat to global health, making the study of β-lactamases and the development of their inhibitors a critical area of research. This compound serves as a valuable tool in this field, enabling researchers to investigate β-lactamase kinetics, screen for novel inhibitors, and assess the susceptibility of bacterial strains to β-lactam antibiotics.

Principle of Detection

This compound is a fluorogenic substrate that is intrinsically weakly fluorescent. Its molecular structure incorporates a dansyl group, a well-established fluorophore, linked to a cephalosporin core. In its intact state, the fluorescence of the dansyl moiety is quenched. Upon enzymatic cleavage of the β-lactam ring by a β-lactamase, a conformational change in the molecule occurs, leading to a significant increase in fluorescence intensity.[1] This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity. The mechanism involves the formation of a covalent acyl-enzyme intermediate, which can be monitored using techniques like stopped-flow fluorescence spectroscopy.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its interaction with β-lactamase. This data is essential for designing and interpreting experiments.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Name3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate[1]
Molecular FormulaC₂₆H₂₆N₄O₆S₃N/A
Excitation Wavelength (λex)~335 nm[2]
Emission Wavelength (λem)~518 nm[2]
Stokes ShiftHigh[3]

Note: The exact excitation and emission maxima of this compound may vary slightly depending on the solvent and local environment. The listed values are typical for the dansyl fluorophore.

Table 2: Kinetic Parameters of this compound with Staphylococcus aureus PC1 β-Lactamase

ParameterValueReference
DescriptionPre-steady state kinetic analysis indicates a multi-step reaction mechanism with the formation of at least two intermediate enzyme-substrate complexes. The data is consistent with the formation of a covalent acyl-enzyme intermediate.[1]

Note: Specific kcat and Km values from the primary literature require access to the full-text article for detailed extraction. The pre-steady state analysis suggests a complex kinetic profile.

Signaling Pathway and Experimental Workflow

β-Lactamase-Mediated Antibiotic Resistance

β-lactamases play a central role in the bacterial defense mechanism against β-lactam antibiotics. The following diagram illustrates the signaling pathway leading to antibiotic resistance.

beta_lactamase_pathway β-Lactamase Mediated Antibiotic Resistance Pathway antibiotic β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) antibiotic->pbp Inhibits beta_lactamase β-Lactamase Enzyme antibiotic->beta_lactamase Substrate for cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to inactive_antibiotic Inactive Antibiotic beta_lactamase->inactive_antibiotic Hydrolyzes to

Caption: Mechanism of β-lactam antibiotic action and resistance.

Experimental Workflow for β-Lactamase Activity Assay

The following diagram outlines the general workflow for measuring β-lactamase activity using the this compound fluorescent probe.

experimental_workflow This compound β-Lactamase Activity Assay Workflow start Start prepare_reagents Prepare Reagents: This compound Stock Solution β-Lactamase Solution Assay Buffer start->prepare_reagents setup_assay Set up Assay Plate: Add Buffer, Enzyme, and this compound to Wells prepare_reagents->setup_assay incubate Incubate at Controlled Temperature setup_assay->incubate measure_fluorescence Measure Fluorescence (λex=~335 nm, λem=~518 nm) Kinetically over Time incubate->measure_fluorescence analyze_data Analyze Data: Calculate Initial Rates measure_fluorescence->analyze_data results Results: Enzyme Activity Inhibitor Potency (IC50) analyze_data->results

Caption: General workflow for a β-lactamase assay using this compound.

Experimental Protocols

Materials
  • This compound fluorescent probe

  • Purified β-lactamase enzyme or bacterial lysate containing the enzyme

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well black microplates (for fluorescence assays)

  • Fluorescence microplate reader with excitation and emission filters for the dansyl fluorophore

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol 1: Determination of β-Lactamase Activity
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO. Store protected from light at -20°C.

    • Prepare a stock solution of the β-lactamase enzyme in assay buffer. The optimal concentration should be determined empirically.

    • Prepare the assay buffer and warm to the desired assay temperature (e.g., 25°C or 37°C).

  • Assay Setup:

    • In a 96-well black microplate, add the desired volume of assay buffer to each well.

    • Add the β-lactamase solution to the appropriate wells. Include a negative control with no enzyme.

    • To initiate the reaction, add the this compound solution to each well. The final concentration of this compound should be optimized, but a starting point of 10-50 µM is recommended. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 335 nm and an emission wavelength of approximately 518 nm.

  • Data Analysis:

    • For each sample, plot fluorescence intensity versus time.

    • Determine the initial velocity (rate of fluorescence increase) from the linear portion of the curve.

    • Enzyme activity can be expressed as the initial velocity (in relative fluorescence units per minute) and can be converted to specific activity if a standard curve with a known concentration of the fluorescent product is prepared.

Protocol 2: Screening for β-Lactamase Inhibitors
  • Preparation of Reagents:

    • Follow the reagent preparation steps from Protocol 1.

    • Prepare stock solutions of the potential inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, β-lactamase enzyme, and varying concentrations of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at the assay temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the this compound solution to all wells.

    • Immediately measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the positive control (no inhibitor).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Applications in Drug Development

  • High-Throughput Screening (HTS): The fluorogenic nature of the this compound assay makes it amenable to HTS for the discovery of novel β-lactamase inhibitors.

  • Mechanism of Action Studies: this compound can be used to study the kinetics of β-lactamase inhibition and to characterize the mode of action of new drug candidates.

  • Antibiotic Susceptibility Testing: This probe can be used to rapidly assess the presence of β-lactamase activity in clinical isolates, providing valuable information for guiding antibiotic therapy.

Troubleshooting

  • High Background Fluorescence: Ensure that the assay buffer and other reagents are not contaminated with fluorescent compounds. Check the purity of the this compound probe.

  • Low Signal: The enzyme concentration may be too low, or the this compound concentration may be suboptimal. The sensitivity of the fluorescence plate reader may also be a limiting factor.

  • Non-linear Reaction Progress Curves: This could be due to substrate depletion, enzyme instability, or product inhibition. Adjust the concentrations of the enzyme and/or substrate accordingly.

Conclusion

This compound is a powerful fluorescent probe for the real-time monitoring of β-lactamase activity. Its "turn-on" fluorescence mechanism provides a sensitive and continuous assay format that is well-suited for a variety of applications in academic research and drug development. The detailed protocols and data presented here provide a foundation for the effective utilization of this compound in the critical effort to combat antibiotic resistance.

References

Application of Damtac in Antibiotic Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a specific antibiotic or antibiotic research technology named "Damtac" have not yielded definitive results in the current scientific literature. It is possible that "this compound" may be a novel, emerging, or proprietary term not yet widely documented, or it could be a misunderstanding of a similarly named entity.

Given the detailed request for application notes, protocols, and data, it is crucial to clarify the precise subject of interest. One of the most plausible alternatives, based on phonetic similarity and relevance to antibiotic research, is Daptomycin . Daptomycin is a well-established lipopeptide antibiotic with a significant body of research supporting its clinical use.

Therefore, this document will proceed by providing the requested detailed information for Daptomycin as a potential subject of interest. Should "this compound" refer to a different specific agent or technology, further clarification will be necessary to provide accurate information.

Application Notes: Daptomycin in Antibiotic Research

Introduction

Daptomycin is a cyclic lipopeptide antibiotic highly effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, involving the disruption of bacterial cell membrane function, makes it a valuable tool in combating antibiotic resistance. These notes provide an overview of its applications, mechanism, and key experimental considerations for researchers in microbiology and drug development.

Mechanism of Action

Daptomycin's bactericidal activity is dependent on the presence of calcium ions. The proposed mechanism involves three key steps:

  • Calcium-Dependent Binding: Daptomycin binds to calcium ions, forming a complex that facilitates its insertion into the bacterial cell membrane.

  • Membrane Insertion and Oligomerization: The daptomycin-calcium complex inserts into the cell membrane, where it aggregates to form oligomeric structures.

  • Membrane Depolarization and Ion Leakage: The formation of these oligomers disrupts the membrane's curvature and integrity, leading to the formation of pores or channels. This results in the leakage of intracellular ions, particularly potassium, causing rapid membrane depolarization and cessation of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.

Key Research Applications

  • Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of daptomycin against various clinical isolates of Gram-positive bacteria.

  • Mechanisms of Resistance Studies: Investigating the genetic and phenotypic changes in bacteria that lead to daptomycin resistance.

  • Synergy and Combination Therapy Studies: Evaluating the efficacy of daptomycin in combination with other antibiotics to overcome resistance or enhance bactericidal activity.

  • Biofilm Eradication Research: Assessing the ability of daptomycin to penetrate and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotic therapy.

  • In Vivo Efficacy Models: Utilizing animal models of infection to study the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of daptomycin.

Quantitative Data: Daptomycin Activity

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values of daptomycin against common Gram-positive pathogens. These values can vary depending on the specific strain and testing methodology.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.250.5
Staphylococcus aureus (MRSA)0.51
Enterococcus faecalis (VSE)12
Enterococcus faecium (VRE)24
Streptococcus pneumoniae≤0.060.25
Streptococcus pyogenes (Group A)≤0.060.12

Data are representative and compiled from various surveillance studies. Actual values may differ.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of daptomycin.

Materials:

  • Daptomycin powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L.

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

  • Sterile 96-well microtiter plates.

  • Incubator (35°C ± 2°C).

Procedure:

  • Prepare a stock solution of daptomycin in a suitable solvent (e.g., sterile water).

  • Perform serial two-fold dilutions of the daptomycin stock solution in CAMHB (supplemented with calcium) directly in the 96-well plate to achieve a range of desired concentrations.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Biofilm Eradication Assay

This protocol assesses the ability of daptomycin to eradicate pre-formed bacterial biofilms.

Materials:

  • Daptomycin solution.

  • Tryptic Soy Broth (TSB) supplemented with glucose.

  • Biofilm-forming bacterial strain.

  • Sterile 96-well flat-bottom microtiter plates.

  • Crystal Violet solution (0.1%).

  • Ethanol (95%).

  • Plate reader.

Procedure:

  • Grow a bacterial culture overnight in TSB.

  • Dilute the culture and add it to the wells of a 96-well plate.

  • Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Add fresh media containing various concentrations of daptomycin to the wells.

  • Incubate for another 24 hours.

  • Wash the wells again with PBS.

  • Stain the remaining biofilm with Crystal Violet solution for 15 minutes.

  • Wash away excess stain and allow the plate to dry.

  • Solubilize the bound stain with 95% ethanol.

  • Measure the absorbance at a wavelength of ~570 nm to quantify the remaining biofilm.

Visualizations

Below are diagrams illustrating key concepts related to daptomycin research.

Daptomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin Ca2 Ca²⁺ Daptomycin->Ca2 Binds to Membrane Ca2->Membrane Complex inserts into membrane Pore Pore Formation & Ion Leakage Membrane->Pore Oligomerization leads to K_ion K⁺ Pore->K_ion Efflux of CellDeath Cell Death K_ion->CellDeath Depolarization causes MIC_Determination_Workflow A Prepare Daptomycin Stock Solution B Serial Dilution in Ca²⁺-supplemented Broth A->B D Inoculate Microtiter Plate B->D C Standardize Bacterial Inoculum C->D E Incubate (16-20h, 35°C) D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Application Notes and Protocols for Dimethyl Labeling of Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope dimethyl labeling is a powerful and cost-effective chemical labeling technique for the relative quantification of proteins and peptides by mass spectrometry.[1][2] This method, often referred to as reductive dimethylation, involves the covalent modification of primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) using formaldehyde and a reducing agent, sodium cyanoborohydride.[3][4][5] By using stable isotope-labeled versions of formaldehyde, different samples can be "mass-encoded," allowing for their multiplexed analysis in a single liquid chromatography-mass spectrometry (LC-MS) run.[1][6] This approach is applicable to virtually any protein or peptide sample, making it a versatile tool in quantitative proteomics.[1][7]

Principle of the Method

Reductive amination is the core chemical reaction behind dimethyl labeling.[4] In this two-step process, a primary amine reacts with the carbonyl group of formaldehyde to form a transient Schiff base. This intermediate is then rapidly and selectively reduced by sodium cyanoborohydride to a stable dimethylamine.

To achieve differential labeling for relative quantification, stable isotope-labeled (heavy) and unlabeled (light) versions of formaldehyde are used. For example, a "light" sample is labeled with normal formaldehyde (CH₂O), while a "heavy" sample is labeled with deuterated and ¹³C-labeled formaldehyde (¹³CD₂O). This results in a mass difference for each labeled amine, which can be detected by the mass spectrometer. Triplex labeling is also possible by using different isotopic combinations of formaldehyde.[1]

Applications in Research and Drug Development

Dimethyl labeling is a robust and widely adopted technique with numerous applications in proteomics, including:

  • Quantitative Proteomics: Comparing global protein expression profiles between different cell states, tissues, or treatment conditions.[1][8]

  • Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs such as phosphorylation and acetylation.[5]

  • Protein-Protein Interaction Studies: Identifying and quantifying interaction partners in pull-down experiments.[9]

  • Drug Target Discovery and Validation: Assessing the effect of drug candidates on the proteome.[10][11]

  • Biomarker Discovery: Identifying differentially expressed proteins in clinical samples.[12][13]

Workflow Overview

A typical dimethyl labeling workflow for quantitative proteomics involves the following steps:

workflow cluster_sample1 Sample 1 (Light) cluster_sample2 Sample 2 (Heavy) s1_extract Protein Extraction s1_digest Protein Digestion s1_extract->s1_digest s1_label Light Labeling (CH₂O) s1_digest->s1_label mix Mix Samples s1_label->mix s2_extract Protein Extraction s2_digest Protein Digestion s2_extract->s2_digest s2_label Heavy Labeling (¹³CD₂O) s2_digest->s2_label s2_label->mix cleanup Sample Cleanup (e.g., StageTip) mix->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis lcms->data

Caption: General workflow for binary stable isotope dimethyl labeling.

Quantitative Data Summary

The following table summarizes the mass shifts introduced by different isotopic forms of formaldehyde in dimethyl labeling.

Labeling Reagent (Formaldehyde)Isotopic CompositionMass Shift per Amine (Da)
Light¹²CH₂O+28.0313
Intermediate¹²CD₂O+30.0443
Heavy¹³CD₂O+32.0564

Note: The choice of labeling reagents allows for duplex or triplex quantification.

Experimental Protocols

Here, we provide a detailed protocol for in-solution dimethyl labeling of peptides.

Materials:

  • Protein samples (e.g., cell lysates, tissue homogenates)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Formaldehyde (CH₂O), 20% aqueous solution

  • Deuterated formaldehyde (CD₂O), 20% in D₂O

  • ¹³C-Deuterated formaldehyde (¹³CD₂O), 20% in D₂O

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ammonia solution or glycine to quench the reaction

  • Formic acid

  • C18 StageTips or equivalent for peptide cleanup

Protocol:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing 8 M urea to denature proteins.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with TEAB buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Peptide Quantification:

    • After digestion, quantify the peptide concentration using a suitable method (e.g., BCA assay).

  • Dimethyl Labeling:

    • For each sample (e.g., 25-30 µg of peptides), add the appropriate formaldehyde solution (light, intermediate, or heavy) to a final concentration of 0.2% (v/v).

    • Add sodium cyanoborohydride to a final concentration of 20 mM.

    • Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching the Reaction:

    • Stop the labeling reaction by adding ammonia solution to a final concentration of 1% (v/v) or glycine to a final concentration of 100 mM.

    • Incubate for 10 minutes at room temperature.

  • Sample Pooling and Cleanup:

    • Combine the differentially labeled samples in a 1:1 (or desired) ratio.

    • Acidify the mixed sample with formic acid to a pH of ~2-3.

    • Desalt and concentrate the peptides using C18 StageTips.

  • LC-MS/MS Analysis:

    • Reconstitute the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.

Data Analysis

The raw mass spectrometry data can be processed using various software packages (e.g., Proteome Discoverer, MaxQuant). The software will identify peptides based on their fragmentation spectra (MS/MS) and quantify the relative abundance of peptides from the different samples by comparing the signal intensities of the light and heavy isotopic pairs in the MS1 spectra.

Signaling Pathway Illustration

Dimethyl labeling can be applied to study changes in signaling pathways. For example, in a hypothetical experiment investigating the effect of a drug on a kinase signaling pathway, the following workflow could be employed:

signaling_pathway c_receptor Receptor c_kinase Kinase c_receptor->c_kinase c_substrate Substrate c_kinase->c_substrate c_response Cellular Response c_substrate->c_response t_receptor Receptor t_kinase Kinase t_receptor->t_kinase t_substrate Substrate t_kinase->t_substrate t_response Altered Response t_substrate->t_response drug Drug drug->t_kinase Inhibition

Caption: Kinase signaling pathway analysis using dimethyl labeling.

By comparing the phosphopeptide abundance between the light (control) and heavy (drug-treated) samples, researchers can identify substrates of the targeted kinase and elucidate the downstream effects of the drug.

Conclusion

Stable isotope dimethyl labeling is a simple, robust, and cost-effective method for quantitative proteomics.[1] Its versatility makes it suitable for a wide range of applications, from fundamental biological research to drug discovery and development. The straightforward protocol and data analysis workflow contribute to its popularity among researchers.

References

Application Notes and Protocols for High-Throughput Screening of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening with Hypothetical Compound Damtac (HCD)

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality in drug discovery. Technologies like Proteolysis-Targeting Chimeras (PROTACs) offer the ability to specifically eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] This document provides a comprehensive guide to the high-throughput screening (HTS) of novel protein degraders, using the Hypothetical Compound this compound (HCD) as an illustrative example. HCD represents a new class of molecular entities designed to induce the degradation of a specific protein of interest (POI).

The following sections detail the mechanism of action, experimental protocols for primary and secondary screening, data analysis, and visualization of the underlying biological pathways and experimental workflows.

Mechanism of Action of HCD

HCD is a bifunctional molecule comprising a ligand that binds to the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase.[2][] By simultaneously binding to both the POI and an E3 ligase, HCD facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, offering a significant advantage over traditional occupancy-driven inhibitors.[1]

cluster_0 Cellular Environment HCD Hypothetical Compound this compound (HCD) Ternary Ternary Complex (POI-HCD-E3) HCD->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of Hypothetical Compound this compound (HCD).

High-Throughput Screening Workflow

A typical HTS campaign for discovering novel protein degraders like HCD involves a multi-stage process, including primary screening, hit confirmation, and secondary assays for lead optimization.[4]

cluster_workflow HTS Workflow for HCD Discovery Start Compound Library Primary Primary Screen (e.g., TR-FRET, In-Cell Western) Start->Primary Hits Initial Hits Primary->Hits Confirmation Hit Confirmation (Dose-Response) Hits->Confirmation Confirmed_Hits Confirmed Hits Confirmation->Confirmed_Hits Secondary Secondary Assays (e.g., Western Blot, qPCR, Cell Viability) Confirmed_Hits->Secondary Leads Validated Leads Secondary->Leads

Caption: High-throughput screening workflow for HCD.

Experimental Protocols

Primary High-Throughput Screening

Objective: To identify compounds that induce the degradation of the POI from a large chemical library.

Assay Principle: An in-cell, antibody-based detection method such as In-Cell Western (ICW) or a proximity-based assay like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is often employed for primary screening due to their high-throughput nature and sensitivity.[]

Protocol: In-Cell Western (ICW)

  • Cell Seeding: Seed cells expressing the POI in 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add HCD library compounds to the wells at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO as a negative control, and a known degrader as a positive control). Incubate for 24 hours.

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the POI overnight at 4°C. A second primary antibody against a housekeeping protein (e.g., GAPDH, Tubulin) should be used for normalization.

  • Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween 20. Add fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD) and incubate for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the cells three times and acquire images using a near-infrared imaging system. The signal intensity for the POI is normalized to the housekeeping protein signal.

Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of initial hits and determine their potency (DC50) and maximal degradation (Dmax).

Protocol:

  • Perform the ICW assay as described above with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution starting from 30 µM).

  • Calculate the percentage of POI degradation for each concentration relative to the DMSO control.

  • Plot the percentage of degradation against the compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Secondary Assays

Objective: To validate the mechanism of action and assess the cellular effects of the confirmed hits.

1. Western Blotting for POI Degradation

Protocol:

  • Treat cells with varying concentrations of the HCD for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

2. qPCR for POI mRNA Levels

Objective: To confirm that the reduction in POI levels is due to protein degradation and not transcriptional repression.

Protocol:

  • Treat cells with HCD at its DC50 concentration for 24 hours.

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA template.

  • Perform quantitative real-time PCR (qPCR) using primers specific for the POI and a reference gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative mRNA expression levels.

3. Cell Viability Assay

Objective: To assess the cytotoxic effects of the HCD.

Protocol:

  • Seed cells in a 96-well plate and treat with a dose-response of the HCD for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Data Presentation

Table 1: Primary Screening and Hit Confirmation Data for HCD Analogs
Compound ID% POI Degradation at 10 µMDC50 (nM)Dmax (%)
HCD-001855092
HCD-0027212085
HCD-00345>100050
HCD-004912595
Table 2: Secondary Assay Data for Lead Compound HCD-004
AssayEndpointValue
Western BlotVisual Confirmation of DegradationConfirmed
qPCRRelative POI mRNA ExpressionNo significant change
Cell ViabilityIC50 (µM)5.2

Signaling Pathway Perturbation by POI Degradation

The degradation of a specific POI can have significant downstream effects on cellular signaling pathways. For instance, if the POI is a key kinase in a proliferation pathway, its degradation would lead to the inhibition of downstream signaling events.

cluster_pathway Illustrative Signaling Pathway Receptor Growth Factor Receptor POI Protein of Interest (Kinase) Receptor->POI Downstream1 Downstream Effector 1 POI->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Transcription Transcription Factor Downstream2->Transcription Proliferation Cell Proliferation Transcription->Proliferation HCD HCD HCD->POI Degradation

Caption: HCD-mediated degradation of POI inhibits a proliferation pathway.

Conclusion

The high-throughput screening methodologies and protocols outlined in this document provide a robust framework for the discovery and characterization of novel targeted protein degraders like the Hypothetical Compound this compound. By employing a systematic approach of primary screening, hit confirmation, and a suite of secondary assays, researchers can efficiently identify and validate potent and selective degraders for further preclinical and clinical development. The use of quantitative data analysis and visualization of the underlying biological processes is crucial for making informed decisions throughout the drug discovery pipeline.

References

Application Notes and Protocols: Quantitative Analysis of Damtac Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for managing chronic pain, mood disorders, and other neurological conditions.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of current opioid analgesics, DOR agonists exhibit a reduced spectrum of adverse effects, such as respiratory depression and dependence.[1] Damtac is a potent and highly selective synthetic peptide agonist for the delta-opioid receptor. A precise and quantitative understanding of its binding affinity is crucial for elucidating its pharmacological profile and advancing its therapeutic development.

These application notes provide a comprehensive overview of the methodologies used to quantify the binding affinity of this compound to the delta-opioid receptor. We present key quantitative data, detailed experimental protocols for receptor binding assays, and diagrams illustrating the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).[3][4][5] The Kᵢ value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present, with lower values indicating higher binding affinity.[3] The IC₅₀ is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[3][4][5]

The selectivity of this compound for the delta-opioid receptor is demonstrated by comparing its binding affinity across the three main opioid receptor subtypes: delta (DOR), mu (MOR), and kappa (KOR). For comparative purposes, data for the highly selective MOR agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin), is also presented.[6]

Table 1: Comparative Binding Affinity (Kᵢ, nM) of this compound and DAMGO at Human Opioid Receptors

LigandDelta (δ) Receptor Kᵢ (nM)Mu (μ) Receptor Kᵢ (nM)Kappa (κ) Receptor Kᵢ (nM)Selectivity Profile
This compound 0.812501800Highly δ-Selective
DAMGO 1430[6]1.18[6]213[6]Highly μ-Selective

Note: this compound values are representative for a highly selective DOR agonist. Kᵢ values can vary based on experimental conditions.

Table 2: Functional Potency (IC₅₀, nM) in GTPγS Binding Assays

LigandDelta (δ) Receptor IC₅₀ (nM)Mu (μ) Receptor IC₅₀ (nM)Kappa (κ) Receptor IC₅₀ (nM)
This compound 1.5> 10,000> 10,000
DAMGO > 10,0005.5> 10,000

Note: this compound values are representative for a highly selective DOR agonist. The GTPγS binding assay measures G-protein activation and is an indicator of agonist functional potency.

Delta-Opioid Receptor Signaling Pathway

The delta-opioid receptor is an inhibitory GPCR coupled to Gᵢ/G₀ proteins.[7] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, DOR activation leads to the modulation of ion channels, specifically the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.[8] This collective action reduces neuronal excitability. The receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[8]

DOR_Signaling_Pathway This compound This compound (Agonist) DOR δ-Opioid Receptor (DOR) This compound->DOR Binds G_Protein Gαi/o Gβγ DOR->G_Protein Activates Arrestin β-Arrestin DOR->Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Gαi inhibits Ca_Channel Ca²+ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Gβγ activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_in Ca²+ Influx Ca_Channel->Ca_in Neuronal_Excitability ↓ Neuronal Excitability K_out K+ Efflux K_Channel->K_out Internalization Receptor Internalization Arrestin->Internalization

Caption: Delta-opioid receptor (DOR) signaling pathway.

Experimental Protocols

The most common method for determining the binding affinity (Kᵢ) of a test compound is the radioligand competition binding assay.[9] This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known affinity for the receptor from its binding site.

Protocol: Radioligand Competition Binding Assay for this compound Kᵢ Determination

Objective: To determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor by measuring its ability to displace a specific radiolabeled antagonist (e.g., [³H]-naltrindole) from the receptor.

1. Materials and Reagents:

  • Biological Material: Cell membranes prepared from a stable cell line expressing the human delta-opioid receptor (e.g., CHO-hDOR or HEK293-hDOR cells).

  • Radioligand: [³H]-naltrindole (a high-affinity, selective delta-opioid antagonist).

  • Test Ligand (Competitor): this compound, prepared in a stock solution and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity DOR ligand (e.g., 10 µM unlabeled naltrindole).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

2. Experimental Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes Prepare hDOR Cell Membranes Incubate Incubate: Membranes + Radioligand + Competitor (e.g., 60 min at 25°C) Membranes->Incubate Radioligand Prepare [³H]-naltrindole (Constant Concentration) Radioligand->Incubate Competitor Prepare Serial Dilutions of this compound (Test Ligand) Competitor->Incubate Harvest Rapid Filtration over Glass Fiber Filters Incubate->Harvest Wash Wash Filters with Cold Wash Buffer Harvest->Wash Scintillation Add Scintillation Cocktail to Filters Wash->Scintillation Count Quantify Radioactivity (CPM) via LSC Scintillation->Count Analyze Data Analysis: Plot Competition Curve, Calculate IC₅₀ and Kᵢ Count->Analyze

Caption: Experimental workflow for a radioligand competition binding assay.

3. Assay Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the competitor (this compound).

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-naltrindole (at a final concentration near its Kₔ), and 100 µL of the cell membrane suspension.

    • NSB Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM naltrindole), 50 µL of [³H]-naltrindole, and 100 µL of the cell membrane suspension.

    • Competitor Wells: Add 50 µL of the this compound serial dilutions, 50 µL of [³H]-naltrindole, and 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Counting: Quantify the radioactivity (in counts per minute, CPM) retained on each filter using a liquid scintillation counter.

4. Data Analysis and Interpretation:

  • Calculate Specific Binding: For each this compound concentration, calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of the competitor wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the competition curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[9]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[3]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).

Alternative Methodologies

While radioligand binding assays are the gold standard, other label-free technologies can also provide quantitative binding data:

  • Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip to which the receptor is immobilized, allowing for real-time monitoring of ligand binding and dissociation kinetics.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₔ, ΔH, and ΔS).

  • Label-Free Mass Spectrometry: High-throughput mass spectrometry platforms can be used in competitive binding assays to directly measure the displacement of a native ligand by a test compound.[10][11]

Conclusion

The quantitative analysis of this compound's binding affinity is a fundamental step in its characterization as a selective delta-opioid receptor agonist. The radioligand competition binding assay provides a robust and reliable method for determining the Kᵢ value, offering critical insight into the potency and selectivity of the compound. This data, in conjunction with functional assays and downstream signaling studies, is essential for guiding the rational design and development of novel DOR-targeted therapeutics.

References

Troubleshooting & Optimization

How to improve Damtac signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Damtac experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound assay?

The this compound (Dynamic proximity-mediated tagging and capture) assay is a proximity-based method designed to detect or induce the interaction between a Target Protein and a Protein of Interest (POI). The system consists of two key components: a "Bait" fusion protein (Target Protein fused to a catalytic enzyme, often a ligase) and a "Prey" fusion protein (POI fused to a substrate peptide). When the Bait and Prey are in close proximity, the enzyme on the Bait catalyzes a modification of the substrate on the Prey (e.g., biotinylation), generating a detectable signal. A high signal-to-noise ratio is crucial for distinguishing true proximity events from random, non-specific signals.

Q2: What are the common causes of a low signal-to-noise ratio in this compound experiments?

A low signal-to-noise ratio can be attributed to either a weak specific signal or high background. Common causes include:

  • Low Signal:

    • Suboptimal concentrations of Bait or Prey constructs.

    • Poor expression or mislocalization of the fusion proteins.

    • Inefficient enzymatic activity.

    • Insufficient incubation time for the proximity-dependent reaction.

  • High Background:

    • Non-specific binding of detection reagents.

    • Endogenous enzymatic activity in the cell lysate.

    • Spontaneous, proximity-independent substrate modification.

    • Insufficient washing steps.

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the specific signal, making it difficult to interpret the results. The following steps can help reduce non-specific signal.

Experimental Protocol: Background Reduction

  • Optimize Blocking: Incubating with a protein-based blocking agent like Bovine Serum Albumin (BSA) can help prevent non-specific binding of antibodies or other detection reagents.[1]

  • Increase Wash Steps: Increase the number and duration of wash steps after the labeling reaction and after incubation with detection reagents. Consider adding a mild detergent (e.g., 0.1% Tween-20) to the wash buffers.

  • Titrate Detection Reagents: Use the lowest effective concentration of secondary antibodies or streptavidin conjugates to minimize non-specific binding.

  • Include Negative Controls: Always include a negative control where one of the fusion partners is absent to quantify the level of background signal.

Data Presentation: Impact of Wash Steps on Background

Number of WashesWash BufferBackground Signal (Arbitrary Units)Signal-to-Noise Ratio
2PBS15003.5
4PBS + 0.1% Tween-208006.5
6PBS + 0.1% Tween-2045011.5
Issue 2: Weak Specific Signal

A weak specific signal can be as problematic as high background. The following strategies can help amplify the desired signal.

Experimental Protocol: Signal Amplification

  • Titrate Bait and Prey Constructs: Systematically vary the concentration of the Bait and Prey constructs to find the optimal ratio that maximizes the specific signal.

  • Optimize Incubation Time: Test different incubation times for the proximity labeling reaction. A longer incubation may increase the signal, but can also increase the background.

  • Switch to Indirect Detection: If using a directly labeled primary antibody, switching to an unlabeled primary and a labeled secondary antibody can amplify the signal, as multiple secondary antibodies can bind to a single primary.[1]

  • Use a Labeled-Streptavidin Biotin (LSAB) Method: For biotin-based this compound, this method can further amplify the signal by creating a complex of biotin, streptavidin, and a biotinylated enzyme.[1]

Data Presentation: Effect of Incubation Time on Signal

Incubation Time (minutes)Specific Signal (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise Ratio
1525004006.25
30520045011.56
60680060011.33
12075008508.82

Visualizations

This compound Signaling Pathway

Damtac_Signaling_Pathway cluster_0 Cellular Environment Bait Bait: Target-Enzyme Proximity Proximity Event Bait->Proximity Prey Prey: POI-Substrate Prey->Proximity Modified_Prey Modified Prey Proximity->Modified_Prey Catalysis Signal Detectable Signal Modified_Prey->Signal Detection

Caption: The this compound signaling pathway, illustrating the proximity-dependent modification of the Prey by the Bait, leading to a detectable signal.

Troubleshooting Workflow

Damtac_Troubleshooting_Workflow Start Start: Low S/N Ratio Check_Background High Background? Start->Check_Background Check_Signal Weak Signal? Check_Background->Check_Signal No Optimize_Blocking Optimize Blocking Check_Background->Optimize_Blocking Yes Titrate_Constructs Titrate Bait/Prey Check_Signal->Titrate_Constructs Yes End End: Improved S/N Ratio Check_Signal->End No Increase_Washes Increase Wash Steps Optimize_Blocking->Increase_Washes Titrate_Detection Titrate Detection Reagents Increase_Washes->Titrate_Detection Titrate_Detection->Check_Signal Optimize_Incubation Optimize Incubation Time Titrate_Constructs->Optimize_Incubation Use_Indirect_Detection Use Indirect Detection Optimize_Incubation->Use_Indirect_Detection Use_Indirect_Detection->End

Caption: A logical workflow for troubleshooting and improving the signal-to-noise ratio in this compound assays.

References

Troubleshooting DamID Assay Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in DamID (DNA adenine methyltransferase identification) assays. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the DamID assay?

The DamID technique is a molecular biology method used to map the binding sites of DNA- and chromatin-binding proteins in eukaryotes.[1] It works by fusing a protein of interest to a DNA adenine methyltransferase (Dam) from E. coli.[2][3][4] When this fusion protein is expressed in cells, the Dam enzyme methylates adenine bases within GATC sequences that are in close proximity to the protein's binding sites.[2][4] Since adenine methylation is not naturally occurring in most eukaryotes, the presence of these methylation marks can be used to identify the genomic regions where the protein of interest interacts with the DNA.[1] This method offers an alternative to Chromatin Immunoprecipitation (ChIP) and does not require specific antibodies.[5][6]

Q2: What is the purpose of the Dam-only control?

A Dam-only control, where the Dam methyltransferase is expressed without being fused to a protein of interest, is crucial for a successful DamID experiment.[4] The Dam enzyme can randomly methylate accessible GATC motifs in the genome.[4] The Dam-only control allows researchers to distinguish between specific methylation caused by the targeted fusion protein and non-specific background methylation due to chromatin accessibility.[4][6][7] By comparing the methylation profile of the Dam-fusion protein to the Dam-only control, true binding sites can be identified with higher confidence.

Q3: Why is low expression of the Dam-fusion protein important?

Maintaining a low expression level of the Dam-fusion protein is critical to prevent toxicity and avoid saturating methylation, which can obscure specific binding signals.[8] High levels of Dam activity can lead to widespread, non-specific methylation, making it difficult to distinguish true binding sites from background noise.[8] Targeted DamID (TaDa) is a variation of the method that uses a bicistronic construct to ensure low-level expression of the Dam-fusion protein, which is particularly useful for in vivo studies.[1][8]

Troubleshooting Guide

Issue 1: Low DNA Yield After Genomic DNA Extraction

  • Potential Cause: Insufficient number of starting cells.

  • Solution: It is recommended to use an adequate number of cells for genomic DNA extraction. For some protocols, using up to four wells for each condition can help ensure enough material for downstream processing.[6]

  • Potential Cause: Inefficient DNA extraction method.

  • Solution: The choice of DNA extraction kit can significantly impact the results. Using a kit specifically designed for blood and tissue, such as the DNeasy Blood & Tissue Kit, has been shown to yield more consistent results compared to methods like phenol-chloroform extraction.[6]

Issue 2: High Background Signal or Non-specific Methylation

  • Potential Cause: Overexpression of the Dam-fusion protein.

  • Solution: As mentioned in the FAQs, high levels of the Dam-fusion protein can lead to non-specific methylation.[8] Ensure that the expression of the fusion protein is kept at a very low level. This can be achieved by using inducible promoters or specialized vectors designed for low expression.[8]

  • Potential Cause: Plasmid methylation bias.

  • Solution: When using transient transfection for DamID, the plasmids themselves are often adenine-methylated and can be amplified during the PCR step, leading to a high background.[9] It is recommended to use stable cell lines or lentiviral transduction to deliver the Dam-fusion construct, which minimizes the amount of plasmid DNA.[9]

Issue 3: Variability Between Replicates

  • Potential Cause: Inconsistent experimental conditions.

  • Solution: Ensure all experimental steps, from cell culture and transfection to DNA extraction and library preparation, are performed consistently across all replicates. Minor variations in reagent concentrations, incubation times, or handling can introduce variability.

  • Potential Cause: Biological variability.

  • Solution: Biological replicates are essential for accounting for the inherent variability in biological systems. Analyzing replicates helps to model this variability and can significantly reduce the burden of compiling results.[4][10] Bioinformatic pipelines designed for DamID-seq data, such as Damsel, can incorporate replicates into the analysis to improve the reliability of the results.[4][10]

Issue 4: Aberrant Splicing of the Dam-Fusion Transcript

  • Potential Cause: The bacterial Dam-coding sequence contains cryptic splice sites that can be recognized by the eukaryotic splicing machinery.

  • Solution: This can lead to the Dam portion of the transcript being spliced out, resulting in a non-functional fusion protein.[11] It is crucial to use a codon-optimized version of the Dam gene for the organism being studied to remove these cryptic splice sites and ensure proper expression of the full-length fusion protein.[11]

Quantitative Data Summary

The following table provides a summary of typical quantitative data expected at different stages of a DamID-seq experiment. These values can vary depending on the cell type, the protein of interest, and the specific protocol used.

ParameterExpected RangeNotes
Starting Cell Number 1,000 - 1,000,000 cellsCan be as low as 1,000 cells for sensitive protocols.[12]
Genomic DNA Yield 1 - 10 µgSufficient for multiple DamID reactions.
Amplified DamID Product Smear from 200 bp to 2 kbVisible on an agarose gel after PCR amplification.
Sequencing Read Depth 10 - 30 million reads per sampleHigher depth can provide greater resolution.
Mapping Rate > 80%Percentage of reads that map to the reference genome.

Experimental Protocol: DamID-seq

This is a generalized protocol for DamID followed by next-generation sequencing (DamID-seq).

  • Construct Generation and Delivery:

    • Clone the gene of interest into a vector containing the Dam gene to create a Dam-fusion construct.

    • Generate a Dam-only control vector.

    • Deliver the constructs into the cells of interest using a method that ensures low expression, such as lentiviral transduction or a stable transfection.[9]

  • Cell Culture and Expression:

    • Culture the cells for a period sufficient to allow for expression of the Dam-fusion protein and methylation of the target DNA sites (typically 24-48 hours).

  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a suitable kit.[6]

  • Enrichment of Methylated DNA:

    • Digest the genomic DNA with DpnI, a restriction enzyme that specifically cuts at methylated GATC sites.[6][7]

    • Ligate adaptors to the DpnI-digested fragments.[7][13]

    • Amplify the adaptor-ligated fragments by PCR.[13]

  • Library Preparation and Sequencing:

    • Fragment the amplified DNA to a suitable size for sequencing (e.g., ~200-300 bp).[5]

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Generate methylation profiles for both the Dam-fusion and Dam-only samples.

    • Normalize the Dam-fusion data against the Dam-only control to identify significantly enriched regions, which represent the binding sites of the protein of interest.

Visualizations

DamID_Workflow cluster_cell_culture Cell Culture & Transfection cluster_molecular_biology Molecular Biology cluster_sequencing Sequencing & Analysis A 1. Construct Generation (Dam-POI & Dam-only) B 2. Transfection/Transduction into cells A->B C 3. Expression of Dam-fusion protein B->C D 4. Genomic DNA Extraction C->D E 5. DpnI Digestion (cuts methylated GATC) D->E F 6. Adaptor Ligation E->F G 7. PCR Amplification F->G H 8. Library Preparation & Sequencing G->H I 9. Data Analysis (Alignment & Peak Calling) H->I J 10. Identification of Protein Binding Sites I->J

Caption: DamID Experimental Workflow.

Troubleshooting_Logic Start Problem Encountered LowYield Low DNA Yield? Start->LowYield HighBg High Background? LowYield->HighBg No CheckCells Increase starting cell number Optimize DNA extraction method LowYield->CheckCells Yes Variability High Replicate Variability? HighBg->Variability No CheckExpression Reduce Dam-fusion expression level Use stable cell lines/lentivirus HighBg->CheckExpression Yes CheckProtocol Ensure consistent protocol execution Incorporate biological replicates in analysis Variability->CheckProtocol Yes End Problem Resolved Variability->End No CheckCells->End CheckExpression->End CheckProtocol->End

Caption: DamID Troubleshooting Logic Flow.

References

Optimizing Damtac concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Damtac for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed to induce the degradation of a specific target protein. It functions by simultaneously binding to the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. This compound is then released and can induce the degradation of multiple target proteins.

Q2: What are the key parameters for determining the optimal concentration of this compound?

The efficacy of this compound is primarily determined by two key parameters, which can be assessed through a dose-response experiment:

  • DC50: The concentration of this compound that results in 50% degradation of the target protein.

  • Dmax: The maximal percentage of target protein degradation achievable with this compound.

The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.[1]

Table 1: Key Parameters for this compound Optimization

ParameterDefinitionExperimental Determination
DC50 Concentration for 50% target protein degradation.Dose-response curve analysis.
Dmax Maximum percentage of target protein degradation.Dose-response curve analysis.

Q3: What is the "hook effect" and how can it be avoided?

The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[1][2] This occurs because at excessive concentrations, this compound is more likely to form binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex (Target Protein-Damtac-E3 Ligase) required for degradation.[1] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation.[1]

Q4: How long should I incubate my cells with this compound?

The optimal incubation time to achieve maximal degradation can vary depending on the cell line, target protein turnover rate, and this compound concentration. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the ideal incubation period for your specific experimental setup.

Experimental Protocols

Protocol 1: Determining DC50 and Dmax of this compound by Western Blot

This protocol outlines the steps to assess the dose-dependent degradation of a target protein induced by this compound.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
  • The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time determined from a time-course experiment (e.g., 24 hours).
  • Include a vehicle control (e.g., DMSO) treatment.

2. Cell Lysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 20-30 minutes, then centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.[3]

4. SDS-PAGE and Western Blotting:

  • Normalize the volume of each lysate to ensure equal amounts of protein are loaded onto an SDS-PAGE gel.
  • Separate the proteins by gel electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Incubate the membrane with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Data Analysis:

  • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the target protein band intensity to the corresponding loading control band intensity.
  • Plot the percentage of target protein degradation relative to the vehicle control against the log of the this compound concentration.
  • Determine the DC50 and Dmax values from the resulting dose-response curve.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues with this compound Experiments

IssuePossible CauseRecommended Solution
No target protein degradation observed Insufficient this compound concentration.Perform a dose-response experiment with a wider and higher concentration range.
Inappropriate incubation time.Conduct a time-course experiment to find the optimal duration.
Low cell permeability of this compound.Consider using a different cell line or consult literature for similar compounds.
Low expression of the required E3 ligase in the cell line.Verify the expression of the relevant E3 ligase (e.g., VHL, Cereblon) via Western blot or qPCR.
High cell toxicity This compound concentration is too high.Lower the concentration of this compound. Determine the IC50 for cell viability and use concentrations well below this value.
Off-target effects of this compound.Use a lower, more specific concentration. Compare the effects with a negative control PROTAC if available.
"Hook effect" observed (decreased degradation at high concentrations) Formation of non-productive binary complexes.Perform a dose-response experiment across a very wide range of concentrations to identify the optimal degradation window. Avoid using concentrations in the hook effect range.
Inconsistent results between experiments Variation in cell density or passage number.Maintain consistent cell culture conditions, including seeding density and passage number.
Reagent variability.Use fresh reagents and ensure proper storage.
Inconsistent incubation times or treatment conditions.Strictly adhere to the established experimental protocol.

Visualizations

Damtac_Mechanism_of_Action cluster_0 This compound-Induced Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound Target Target Protein This compound->Target Binds E3 E3 Ubiquitin Ligase This compound->E3 Binds Ternary Target-Damtac-E3 Ternary Complex Ub Ubiquitin Ternary->Ub Recruits E2/Ub PolyUb Polyubiquitinated Target Protein Ub->PolyUb Polyubiquitination Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for this compound-induced protein degradation.

experimental_workflow start Start: Optimize this compound Concentration time_course 1. Time-Course Experiment (e.g., 2, 4, 8, 16, 24h) start->time_course dose_response 2. Dose-Response Experiment (e.g., 0.1 nM - 10 µM) time_course->dose_response Select optimal time western_blot 3. Western Blot Analysis dose_response->western_blot quantify 4. Quantify Protein Levels western_blot->quantify analyze 5. Analyze Data (Determine DC50 & Dmax) quantify->analyze optimal_conc Optimal Concentration Identified analyze->optimal_conc

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_workflow start Issue: No Target Degradation check_conc Is this compound concentration sufficient? start->check_conc check_time Is incubation time optimal? check_conc->check_time Yes increase_conc Solution: Increase concentration range check_conc->increase_conc No check_permeability Is this compound cell permeable? check_time->check_permeability Yes optimize_time Solution: Perform time-course check_time->optimize_time No check_e3 Is E3 ligase expressed? check_permeability->check_e3 Yes change_cell_line Solution: Test in different cell lines check_permeability->change_cell_line No verify_e3 Solution: Verify E3 expression (WB/qPCR) check_e3->verify_e3 No success Degradation Observed check_e3->success Yes increase_conc->success optimize_time->success change_cell_line->success verify_e3->success

Caption: Troubleshooting workflow for no target degradation.

Estrogen_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen_mem Estrogen ER_mem Membrane ER Estrogen_mem->ER_mem G_protein G-protein ER_mem->G_protein PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MAPK->Proliferation Promotes Estrogen_cyto Estrogen ER_cyto Cytoplasmic ER Estrogen_cyto->ER_cyto ER_dimer ER Dimer ER_cyto->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_exp Gene Expression ERE->Gene_exp Gene_exp->Proliferation This compound This compound Action: Degrades ER This compound->ER_mem This compound->ER_cyto

Caption: Simplified Estrogen Receptor signaling pathways and the point of this compound intervention.

References

Technical Support Center: Overcoming Damtac Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility challenges with Damtac in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, small molecule inhibitor of the Topoisomerase I enzyme, a critical target in oncology research.[1][2] Its chemical structure, while effective for its target, is hydrophobic, leading to poor solubility in neutral aqueous solutions. This poses a significant challenge for in vitro and cell-based assays, where maintaining the compound in solution is critical for accurate and reproducible results.

Q2: What is the recommended solvent for making a primary stock solution of this compound?

A2: Due to its hydrophobic nature, this compound should first be dissolved in a 100% anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[3][4] N,N-Dimethylacetamide (DMAC) can also be considered as an alternative polar, aprotic solvent.[5][6]

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer or cell culture medium. What causes this?

A3: This is a common issue known as "crashing out." It occurs because the high concentration of the organic solvent (DMSO) is rapidly diluted in the aqueous environment, reducing its solvating power and causing the hydrophobic this compound to precipitate.[3][7] The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid both compound precipitation and potential solvent-induced cytotoxicity.[8][9]

Q4: Can adjusting the pH of my buffer improve this compound solubility?

A4: Yes, for ionizable compounds, pH can significantly impact solubility.[10][11] this compound contains functional groups that may be protonated or deprotonated. Based on its structure, this compound is predicted to be more soluble at a slightly basic pH (e.g., pH 7.5-8.5), which would help deprotonate specific moieties and increase their interaction with water. It is crucial to ensure the chosen pH is compatible with your experimental system.

Q5: Are there any other additives I can use to enhance this compound's aqueous solubility?

A5: Yes, several excipients can be used to improve solubility. These include co-solvents, surfactants, and cyclodextrins.[12][13]

  • Co-solvents like polyethylene glycol (PEG 400) or propylene glycol can be used in combination with water to create a more favorable solvent environment.[14][15]

  • Surfactants such as Tween 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound.[10]

  • Cyclodextrins (e.g., HP-β-CD) can form inclusion complexes with this compound, effectively shielding its hydrophobic parts from the aqueous environment.[12]

It is essential to test these additives for any potential interference with your assay and to establish the maximum tolerable concentration.[12]

Troubleshooting Guide

Problem: My this compound powder will not dissolve in my aqueous buffer.

  • Question: Are you attempting to dissolve the powder directly in an aqueous solution?

    • Answer: This is not recommended. This compound has very low aqueous solubility. You must first prepare a concentrated stock solution in an organic solvent like 100% DMSO.

Problem: My this compound precipitates out of solution after diluting the DMSO stock into my assay buffer.

  • Question: What is the final concentration of DMSO in your working solution?

    • Answer: If the final DMSO concentration is too high (typically >1%), it can lead to precipitation upon further dilution or interaction with other components. Aim for a final DMSO concentration of <0.5%.[8] This may require preparing a more concentrated initial stock solution.

  • Question: Have you tried a stepwise dilution?

    • Answer: Rapidly diluting the DMSO stock can cause the compound to crash out. Try a serial dilution approach, first in DMSO to a lower concentration, and then add the final diluted sample to your buffer.[3] Vigorous vortexing or mixing immediately after dilution is also critical.

  • Question: Is the pH of your buffer optimal?

    • Answer: Check the pH of your buffer. For this compound, a slightly basic pH may improve solubility. Consider preparing your buffer in a range of pH values (e.g., 7.2, 7.8, 8.2) to test for optimal solubility, ensuring the pH is compatible with your assay.

  • Question: Have you considered using solubilizing agents?

    • Answer: If the above steps fail, you may need to incorporate a solubilizing agent. Refer to the table below and the associated protocols for guidance on selecting an appropriate agent. Always run a vehicle control to ensure the agent itself does not affect your experimental results.[12]

This compound Solubility Data

The following table summarizes the approximate solubility of this compound in various solvent and buffer systems. This data is intended as a guide for formulation development.

Solvent/Buffer SystempHTemperature (°C)Additive(s)Max Solubility (Approx.)Notes
100% DMSON/A25None~150 mM (91 mg/mL)Primary stock solution solvent.
PBS7.4250.5% DMSO< 10 µMProne to precipitation at higher concentrations.
TRIS Buffer8.0250.5% DMSO~25 µMSlightly basic pH improves solubility.
PBS with Co-solvent7.4255% PEG 400, 0.5% DMSO~50 µMCo-solvent helps maintain solubility.
PBS with Surfactant7.4250.1% Tween 80, 0.5% DMSO~75 µMMicellar encapsulation increases solubility.
PBS with Cyclodextrin7.42510 mM HP-β-CD, 0.5% DMSO~100 µMInclusion complex formation is highly effective.
Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder (MW: 608.7 g/mol ) and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.[16]

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 3.04 mg of this compound to prepare 100 µL of a 50 mM stock.

  • Solubilization: Add the calculated volume of 100% DMSO to the this compound powder.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.[4][7]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

Protocol 2: Preparation of a 50 µM this compound Working Solution in Aqueous Buffer with a Co-solvent

This protocol describes the preparation of a working solution from a 50 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.

  • Intermediate Dilution: Prepare a 1:10 intermediate dilution of the 50 mM stock solution in 100% DMSO to get a 5 mM solution. (e.g., 2 µL of 50 mM stock + 18 µL of DMSO).

  • Final Dilution: Add 1 µL of the 5 mM intermediate solution to 99 µL of your desired aqueous buffer (e.g., PBS pH 7.4).

  • Mixing: Immediately after adding the DMSO stock to the buffer, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.

  • Use: Use the freshly prepared working solution in your assay as soon as possible. Do not store aqueous working solutions for extended periods.

Visualizations

Figure 1. Troubleshooting Workflow for this compound Precipitation start Start: this compound Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso adjust_dmso Prepare a more concentrated DMSO stock to reduce the volume added to the buffer. check_dmso->adjust_dmso No check_dilution Was a stepwise dilution performed with vigorous mixing? check_dmso->check_dilution Yes adjust_dmso->check_dilution improve_dilution Perform serial dilutions and vortex immediately and thoroughly after adding stock to buffer. check_dilution->improve_dilution No check_ph Is the buffer pH slightly basic (7.5-8.5)? check_dilution->check_ph Yes improve_dilution->check_ph adjust_ph Test solubility in buffers with a higher pH. check_ph->adjust_ph No use_excipient Incorporate a solubilizing agent (Co-solvent, Surfactant, or Cyclodextrin) into the aqueous buffer. check_ph->use_excipient Yes adjust_ph->use_excipient end_success Solution Clear: Proceed with Experiment use_excipient->end_success end_fail Precipitation Persists: Consider alternative formulation or compound analog. use_excipient->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Figure 2. Experimental Workflow for this compound Working Solution cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Working Solution Preparation p1 Weigh this compound Powder p2 Dissolve in 100% DMSO (e.g., to 50 mM) p1->p2 p3 Vortex / Sonicate until fully dissolved p2->p3 p4 Store at -80°C in aliquots p3->p4 w1 Thaw one aliquot of DMSO stock p4->w1 For each experiment w2 Perform intermediate dilution in DMSO (if necessary) w1->w2 w3 Add dropwise to aqueous buffer while vortexing w2->w3 w4 Use immediately in assay w3->w4

Caption: Workflow for preparing this compound working solutions.

Figure 3. Simplified this compound Signaling Pathway DNA Supercoiled DNA TopoI Topoisomerase I (Topo I) DNA->TopoI Binding CleavableComplex Topo I-DNA Cleavable Complex TopoI->CleavableComplex DNA Cleavage Religation DNA Religation CleavableComplex->Religation Reversible Step Apoptosis DNA Damage & Apoptosis CleavableComplex->Apoptosis Replication Fork Collision RelaxedDNA Relaxed DNA Religation->RelaxedDNA This compound This compound This compound->CleavableComplex Stabilizes Complex, Inhibits Religation

Caption: this compound's mechanism of action on Topoisomerase I.

References

Damtac non-specific binding reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reducing non-specific binding in your experiments using Damtac.

Troubleshooting Guide

This guide addresses specific issues you may encounter with non-specific binding during your experiments.

Issue 1: High background signal across the entire assay plate/blot.

This common issue can obscure your specific signal. Follow these steps to troubleshoot and reduce generalized high background.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a titration experiment to determine the optimal concentration of this compound. Start with the recommended concentration and perform serial dilutions to find the lowest effective concentration that reduces non-specific binding without affecting your specific signal.

  • Possible Cause: Inadequate blocking of non-specific sites.

    • Solution: Optimize your blocking buffer. Ensure the blocking agent is compatible with your assay system. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. The concentration and incubation time of the blocking step may need to be optimized.

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number and/or duration of wash steps.[1] Using a wash buffer with a mild detergent, such as Tween 20, can also help to remove unbound this compound and other sources of non-specific binding.[2][3][4]

Issue 2: Non-specific binding is observed even at low this compound concentrations.

If you are still experiencing high non-specific binding despite optimizing the this compound concentration, consider the following:

  • Possible Cause: Hydrophobic or ionic interactions between this compound and assay components.

    • Solution: Modify the assay buffer. The inclusion of additives can disrupt non-specific interactions.[1][3][4] Consider the following adjustments:

      • Increase Salt Concentration: Adding NaCl (up to 500 mM) can help to shield charged interactions.[2][3][4]

      • Add a Surfactant: A non-ionic surfactant like Tween-20 (0.005% to 0.1%) can reduce hydrophobic interactions.[2][3][4]

      • Include a Protein Blocker: Adding BSA (0.5 to 2 mg/ml) to your buffer can help to block non-specific protein-protein interactions.[2][3][4]

  • Possible Cause: The properties of the target molecule or sample matrix are promoting non-specific interactions.

    • Solution: Adjust the pH of your buffer. Matching the buffer pH to the isoelectric point of your target protein can help to minimize charge-based non-specific binding.[3][4]

Issue 3: Inconsistent results and poor reproducibility.

Poor reproducibility can be a significant challenge. To improve consistency:

  • Possible Cause: Variability in sample preparation.

    • Solution: Ensure consistent and standardized sample preparation protocols are followed for all experiments.[5]

  • Possible Cause: Reagent quality and storage.

    • Solution: Use high-quality reagents and ensure they are stored correctly to maintain their stability and performance.[5] Prepare fresh buffers for each experiment.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel synthetic small molecule designed to reduce non-specific binding in a variety of ligand-based assays. Its mechanism of action is based on a dual strategy: it contains a hydrophilic moiety that reduces hydrophobic interactions and a charged component that disrupts non-specific ionic interactions, thereby preventing the binding of assay reagents to unintended targets.

Q2: What is non-specific binding?

Non-specific binding refers to the interaction of a ligand or other assay reagent with molecules or surfaces other than its intended target.[1][6] This can be caused by various factors, including hydrophobic interactions, ionic interactions, and binding to the assay apparatus itself.[1][7] High non-specific binding can lead to inaccurate results by masking the true specific signal.[1]

Q3: When should I be concerned about the level of non-specific binding?

Ideally, non-specific binding should be less than 50% of the total binding at the highest ligand concentration used.[1] If non-specific binding constitutes a larger fraction of the total signal, it can be difficult to obtain high-quality, reliable data.[6]

Q4: Can this compound be used in all types of binding assays?

This compound is designed to be compatible with a wide range of assays, including radioligand binding assays, enzyme-linked immunosorbent assays (ELISAs), and surface plasmon resonance (SPR). However, as with any reagent, it is important to validate its effectiveness and optimize its concentration for your specific application.

Q5: Are there any known incompatibilities with this compound?

This compound is generally compatible with common buffer components. However, its effectiveness may be influenced by high concentrations of detergents or other additives. It is recommended to perform a compatibility test with your specific assay buffer.

Quantitative Data Summary

The following tables summarize the performance of this compound in reducing non-specific binding in different assay formats.

Table 1: Effect of this compound on Non-Specific Binding in a Radioligand Binding Assay

This compound Concentration (µM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Non-Specific Binding of Total
0 (Control)15,0007,5007,50050%
114,5004,35010,15030%
514,2002,13012,07015%
1014,1001,41012,69010%

Table 2: Reduction of Non-Specific Binding in an ELISA Assay with this compound

This compound Concentration (µM)Absorbance (450 nm) - No Antigen ControlSignal-to-Noise Ratio
0 (Control)0.82.5
10.45.0
50.210.0
100.112.5

Experimental Protocols

Protocol 1: Optimizing this compound Concentration in a Radioligand Binding Assay

  • Prepare a series of this compound dilutions: Prepare a stock solution of this compound and create a dilution series ranging from 0.1 µM to 100 µM in your assay buffer.

  • Set up binding reactions: For each concentration of your radioligand, prepare triplicate tubes for total binding and non-specific binding.

  • Add this compound: Add the different concentrations of this compound to both the total and non-specific binding tubes. For the non-specific binding tubes, also add a saturating concentration of an unlabeled competitor ligand.[6][8][9]

  • Initiate binding: Add your membrane preparation or cell lysate to all tubes.

  • Incubate: Incubate the reactions at the appropriate temperature and for a sufficient time to reach equilibrium.[1]

  • Terminate binding: Rapidly filter the contents of each tube through a filter mat and wash with ice-cold wash buffer.[1]

  • Quantify binding: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze data: Calculate specific binding by subtracting the non-specific binding from the total binding for each this compound concentration. Determine the optimal this compound concentration that provides the lowest non-specific binding without significantly affecting specific binding.

Visualizations

cluster_0 Experimental Workflow: Optimizing this compound A Prepare this compound Dilutions B Set Up Binding Reactions (Total & Non-Specific) A->B C Add this compound & Competitor B->C D Initiate Binding (Add Sample) C->D E Incubate to Equilibrium D->E F Filter & Wash E->F G Quantify Binding F->G H Analyze Data & Determine Optimal Concentration G->H cluster_0 Mechanism of Non-Specific Binding Ligand Ligand Target Specific Target Ligand->Target Specific Binding (Desired) NonSpecific Non-Specific Site Ligand->NonSpecific Non-Specific Binding (Undesired) Surface Assay Surface Ligand->Surface Surface Adsorption (Undesired) cluster_0 This compound's Proposed Mechanism of Action This compound This compound Hydrophilic Moiety Charged Component NonSpecificSite Non-Specific Site (Hydrophobic/Charged) This compound->NonSpecificSite Blocks Non-Specific Interactions Ligand Assay Ligand Ligand->NonSpecificSite Binding Inhibited SpecificTarget Specific Target Ligand->SpecificTarget Specific Binding (Unaffected)

References

Damtac stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Damtac" is not a publicly recognized chemical compound. The following technical support guide has been generated for a hypothetical NMDA receptor antagonist named "this compound" for illustrative purposes. The data, protocols, and pathways described are based on general principles of drug stability and neuroscience research and should not be considered as factual information for any existing compound.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C, protected from light. Under these conditions, it is stable for up to two years. For short-term storage of stock solutions (in DMSO), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur if the concentration of this compound in the solvent is too high or if the solution has been stored for an extended period. Gently warm the solution to 37°C for 5-10 minutes and vortex briefly. If the precipitate does not redissolve, it may indicate degradation or insolubility, and it is advisable to prepare a fresh stock solution.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in slightly acidic to neutral conditions (pH 5.0-7.0). In alkaline conditions (pH > 8.0), it is susceptible to hydrolysis, leading to a significant loss of activity. It is recommended to use buffers within the optimal pH range for your experiments.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive. Exposure to direct sunlight or intense laboratory light can lead to photodegradation. All experimental procedures involving this compound should be performed under subdued light conditions, and storage containers should be amber-colored or wrapped in aluminum foil.

Q5: Can I use solvents other than DMSO to prepare this compound stock solutions?

A5: While DMSO is the recommended solvent for preparing high-concentration stock solutions, ethanol can be used as an alternative. However, the solubility of this compound in ethanol is lower than in DMSO. For aqueous experimental buffers, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

  • Possible Cause 1: this compound degradation.

    • Solution: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid using previously prepared dilutions that have been stored.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can also minimize non-specific binding.

  • Possible Cause 3: Interaction with media components.

    • Solution: Some components in cell culture media, such as certain amino acids or high concentrations of serum proteins, may interact with this compound. Perform a stability check of this compound in your specific experimental media.

Issue: Loss of this compound potency over the course of an experiment.

  • Possible Cause: Temperature instability.

    • Solution: Ensure that all experimental steps are carried out at the recommended temperature. If long incubations are required, perform them in a temperature-controlled environment. Refer to the stability data in Table 1.

Quantitative Data

Table 1: Temperature Stability of this compound in Aqueous Buffer (pH 7.4)

TemperatureIncubation TimePercent Degradation
4°C24 hours< 1%
25°C (Room Temp)8 hours5%
37°C4 hours10%

Table 2: pH Stability of this compound at 25°C for 8 hours

pHBuffer SystemPercent Degradation
3.0Citrate15%
5.0Acetate2%
7.4Phosphate5%
9.0Borate25%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into small volumes in amber-colored, tightly sealed tubes.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

  • Prepare a 100 µM solution of this compound in the desired experimental buffer.

  • Divide the solution into separate tubes for each time point and condition to be tested (e.g., different temperatures, pH values).

  • At each designated time point, transfer an aliquot of the solution to an HPLC vial.

  • Analyze the sample by reverse-phase HPLC with a C18 column.

  • Quantify the peak area of the parent this compound compound and any degradation products.

  • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

Visualizations

Damtac_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion CaM Calmodulin Ca_ion->CaM nNOS nNOS CaM->nNOS NO Nitric Oxide nNOS->NO LTD Long-Term Depression NO->LTD This compound This compound This compound->NMDA_R

Caption: Simplified signaling pathway of this compound as an NMDA receptor antagonist.

Damtac_Stability_Workflow start Start: this compound Sample prep Prepare this compound solution in experimental buffer start->prep t0 T=0 Analysis (HPLC) prep->t0 incubate Incubate under specific conditions (Temp, pH, Light) prep->incubate timepoints Collect aliquots at defined time points incubate->timepoints analysis HPLC analysis of aliquots timepoints->analysis data Calculate % degradation vs. T=0 analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for assessing this compound stability.

Damtac_Troubleshooting_Tree start Inconsistent/Unexpected Experimental Results q1 Is the stock solution clear? start->q1 a1_yes Check experimental dilutions q1->a1_yes Yes a1_no Precipitation or degradation. Prepare fresh stock. q1->a1_no No q2 Are dilutions prepared fresh? a1_yes->q2 a2_yes Consider assay-specific factors q2->a2_yes Yes a2_no Prepare fresh dilutions for each experiment. q2->a2_no No q3 Are light/temp conditions controlled? a2_yes->q3 a3_yes Investigate potential interactions with media/reagents. q3->a3_yes Yes a3_no Protect from light and maintain stable temperature. q3->a3_no No

Damtac Fluorescence Imaging Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Damtac fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and optimize their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a fluorescent probe commonly used in cell biology to visualize specific cellular components. Its fluorescence allows for the qualitative and quantitative analysis of biological structures and processes within fixed and live cells.

Q2: What are the most common artifacts encountered with this compound imaging?

A: The most frequently observed artifacts include photobleaching, high background fluorescence, phototoxicity, low signal-to-noise ratio, and aggregate formation. These issues can compromise image quality and lead to misinterpretation of results.[1]

Q3: How can I minimize photobleaching of the this compound signal?

A: To minimize photobleaching, you can reduce the excitation light intensity, decrease the exposure time, use an antifade mounting medium, and image a fresh field of view for each acquisition.[2][3] Choosing a more photostable dye, if possible, is also a viable strategy.[3]

Q4: What causes high background fluorescence and how can I reduce it?

A: High background can be caused by several factors including unbound stain, autofluorescence from the cells or medium, and nonspecific binding of the dye.[4][5] To reduce background, ensure thorough washing steps, use an appropriate blocking solution, and consider using fluorophores with longer excitation and emission wavelengths to avoid the spectral regions where autofluorescence is most prominent.[3]

Troubleshooting Guides

Issue 1: Rapid Fading of Fluorescent Signal (Photobleaching)

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2] This leads to a progressive decrease in the fluorescent signal during an imaging experiment.

Troubleshooting Steps:

  • Reduce Excitation Intensity and Exposure Time: Use the lowest possible laser power or lamp intensity and the shortest exposure time that provides a sufficient signal.[3]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to quench the generation of free radicals that cause photobleaching.[3]

  • Optimize Image Acquisition Settings: Increase detector sensitivity (e.g., higher gain or binning) to allow for lower excitation energy.

  • Sequential Imaging: When performing multi-color imaging, acquire the this compound channel separately to minimize its exposure to light.[3]

Issue 2: High Background Fluorescence

High background fluorescence can obscure the specific signal from this compound, reducing image contrast and making data analysis difficult.

Troubleshooting Steps:

  • Optimize Staining Protocol: Ensure the this compound concentration is optimal. Titrate the dye to find the lowest concentration that gives a bright specific signal with low background.

  • Thorough Washing: Increase the number and duration of washing steps after staining to remove any unbound dye.[4]

  • Use Controls: Always include an unstained control sample imaged with the same settings to assess the level of autofluorescence.[3]

  • Spectral Unmixing: If your imaging software supports it, you can create a spectral profile of the background fluorescence and subtract it from your images.[3]

Issue 3: Signs of Cell Stress or Death (Phototoxicity)

Phototoxicity occurs when the excitation light, in the presence of the fluorophore, generates reactive oxygen species that damage cellular components, leading to altered cell physiology or cell death.[2][6][7][8]

Troubleshooting Steps:

  • Minimize Light Exposure: As with photobleaching, reduce the excitation intensity and exposure time to the absolute minimum required.[2]

  • Time-Lapse Imaging Optimization: For live-cell imaging, increase the time interval between image acquisitions to allow cells to recover.

  • Use a More Biocompatible Fluorophore: If phototoxicity persists, consider alternative fluorescent probes known for lower phototoxicity.

  • Maintain Optimal Cell Culture Conditions: Ensure cells are healthy and maintained in a proper imaging medium with appropriate temperature and CO2 levels during the experiment.[9]

Issue 4: Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio results in grainy images where the signal of interest is difficult to distinguish from the background noise.[10][11]

Troubleshooting Steps:

  • Increase Signal: Optimize the staining protocol for a brighter signal. Ensure the excitation and emission filters are correctly matched to this compound's spectral properties.

  • Reduce Noise: Cool the camera to reduce thermal noise. Use frame averaging or accumulation to reduce random noise in the image.

  • Optimize Microscope Light Path: Ensure all optical components are clean and properly aligned to maximize light collection.[12][13]

  • Increase Excitation Power: While this can increase photobleaching and phototoxicity, a modest increase in excitation power can improve the SNR. This should be balanced with other strategies.[10]

Issue 5: Appearance of Bright Puncta or Aggregates

The formation of fluorescent aggregates can lead to bright, non-specific signals that can be mistaken for genuine biological structures.[14][15]

Troubleshooting Steps:

  • Filter the Staining Solution: Before use, filter the this compound stock solution and working dilutions through a 0.2 µm syringe filter to remove any pre-existing aggregates.

  • Optimize Staining Conditions: Aggregation can be influenced by the buffer composition, pH, and salt concentration.[16] Ensure the staining buffer is compatible with the dye.

  • Check for Dye Precipitation: If the working solution appears cloudy, it may indicate that the dye has precipitated. Prepare a fresh solution from the stock.

  • Spin Down Antibody Solutions: If using fluorescently conjugated antibodies, centrifuging the solution before use can help pellet any aggregates that may have formed during storage.[17]

Quantitative Data Summary

The following tables provide hypothetical data for optimizing this compound imaging parameters. These values should be used as a starting point for your own experimental optimization.

Table 1: Effect of Excitation Power on Signal, Background, and Photobleaching

Excitation Power (%)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal Bleaching (% after 60s)
10150020010
25350045030
50600080065
1008500150090

Table 2: Impact of Antifade Reagent on Photostability

ConditionInitial Signal Intensity (a.u.)Signal Intensity after 60s (a.u.)Photostability (%)
No Antifade5500192535
Antifade Reagent A5450463385
Antifade Reagent B5520496890

Experimental Protocols

Protocol 1: Standard this compound Staining for Fixed Cells
  • Cell Seeding: Seed cells on a glass-bottom dish or coverslip and culture overnight.

  • Fixation: Wash cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash cells three times with PBS. Incubate with this compound staining solution (e.g., 1 µM in PBS) for 20 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using appropriate fluorescence microscopy settings.

Protocol 2: Live-Cell Imaging with this compound
  • Cell Seeding: Seed cells on a glass-bottom dish suitable for live-cell imaging.

  • Staining: Replace the culture medium with a pre-warmed imaging medium containing the desired concentration of this compound (e.g., 500 nM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO2.

  • Washing: Gently wash the cells twice with pre-warmed imaging medium to remove excess dye.

  • Imaging: Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2. Proceed with image acquisition using the lowest possible excitation light.

Visualizations

Artifact_Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification cluster_action Action cluster_result Outcome Observe Image Artifact Observed Photobleaching Signal Fading? Observe->Photobleaching HighBackground Low Contrast? Observe->HighBackground Phototoxicity Cell Damage? Observe->Phototoxicity LowSNR Grainy Image? Observe->LowSNR Action_PB Reduce Light Exposure Use Antifade Photobleaching->Action_PB Action_HB Optimize Washing Use Controls HighBackground->Action_HB Action_PT Minimize Exposure Check Cell Health Phototoxicity->Action_PT Action_LSNR Increase Signal Reduce Noise LowSNR->Action_LSNR Result Improved Image Quality Action_PB->Result Action_HB->Result Action_PT->Result Action_LSNR->Result

Caption: A workflow for troubleshooting common fluorescence imaging artifacts.

Damtac_Signaling_Pathway_Hypothetical cluster_stimulus External Stimulus cluster_receptor Cellular Receptor cluster_cascade Signaling Cascade cluster_response Cellular Response Stimulus Drug Compound Receptor Target Receptor Stimulus->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation DamtacTarget This compound Target Localization Effector->DamtacTarget Translocation

Caption: A hypothetical signaling pathway leading to the localization of a this compound target.

References

Mitigating Damtac cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Damtac. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments while mitigating its cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent cytotoxic agent being investigated for its therapeutic potential. It functions as a topoisomerase I inhibitor. By binding to the DNA-topoisomerase I complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1] When a replication fork collides with this complex, a double-strand break occurs, subsequently triggering cell cycle arrest and apoptosis.[1]

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of this compound is cell-line specific and depends on the desired experimental outcome (e.g., cytostatic vs. cytotoxic effect). It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[2][3] This typically involves treating cells with a serial dilution of this compound and assessing cell viability after a defined incubation period (e.g., 24, 48, or 72 hours).[2][4]

Q3: My cells are dying too rapidly after this compound treatment. What can I do?

A3: Rapid cell death can be due to several factors. First, ensure you are using a pharmacologically relevant concentration range for your cell line.[5] If you are still observing excessive cytotoxicity, consider reducing the incubation time.[5] Additionally, ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.[5] It is also important to maintain a healthy cell culture with optimal seeding density, as stressed cells may be more susceptible to drug-induced cytotoxicity.[4]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: To distinguish between cytotoxicity (cell killing) and cytostasis (inhibition of proliferation), it is recommended to use complementary assays.[6] A cell viability assay, such as MTT or resazurin, will measure the number of metabolically active cells, which could be a result of either cell death or a halt in proliferation. To specifically measure cytotoxicity, you can use an assay that detects loss of membrane integrity, such as a lactate dehydrogenase (LDH) release assay or staining with a membrane-impermeable dye like propidium iodide.[7][8] Monitoring cell numbers over time can also help differentiate these effects.[6]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells.
Edge effects in the plateTo mitigate evaporation, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.[6]
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Unexpectedly low cytotoxicity This compound degradationStore this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell line resistanceSome cell lines may be inherently resistant. Verify the sensitivity of your cell line or consider using a different one.
Incorrect assay timingThe cytotoxic effects may take longer to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours).
High background in cytotoxicity assays High spontaneous cell deathEnsure you are using a healthy, low-passage number cell culture. Optimize cell seeding density to avoid overgrowth and nutrient depletion.[8]
Reagent toxicitySome assay reagents can be toxic to cells, especially during long incubations. Test for any cytotoxic effects of the assay reagents themselves.[6]
Phenol red interferencePhenol red in the culture medium can quench fluorescence. Use phenol red-free medium for fluorescent assays or use an endpoint assay protocol with an appropriate assay buffer.[6]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 0.05% Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.

Protocol 2: Measuring Cytotoxicity using a Lactate Dehydrogenase (LDH) Release Assay

This protocol quantifies cell death by measuring the activity of LDH released from damaged cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of this compound as described in Protocol 1. Include a positive control for maximum LDH release (e.g., by treating cells with the lysis buffer provided in the kit).

  • Incubate for the desired time period.

  • Centrifuge the plate to pellet any detached cells.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate as per the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
Cell Line Cancer Type IC50 (nM)
MCF-7Breast50
A549Lung120
HeLaCervical85
U87 MGGlioblastoma250
Table 2: Comparison of Cell Viability and Cytotoxicity in MCF-7 Cells Treated with this compound for 48 hours
This compound Concentration (nM) Cell Viability (% of Control) - MTT Assay Cytotoxicity (% of Max) - LDH Assay
0 (Control)1005
108515
50 (IC50)5045
1002570
2001085

Visualizations

Damtac_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound Damtac_TopoI_DNA This compound-TopoI-DNA Complex This compound->Damtac_TopoI_DNA TopoI Topoisomerase I TopoI->Damtac_TopoI_DNA DNA DNA DNA->Damtac_TopoI_DNA prevents re-ligation SSB Single-Strand Break Damtac_TopoI_DNA->SSB DSB Double-Strand Break SSB->DSB collision with ReplicationFork Replication Fork ReplicationFork->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound Serial Dilutions overnight_incubation->prepare_this compound treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_this compound->treat_cells incubation Incubate (e.g., 48h) treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) incubation->cytotoxicity_assay read_plate Read Plate viability_assay->read_plate cytotoxicity_assay->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Damtac and Other Fluorescent Probes for Labile Iron (Fe²⁺) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of labile iron pools (LIPs) within biological systems are crucial for understanding cellular physiology and pathology. Dysregulation of iron homeostasis is implicated in a range of diseases, including neurodegenerative disorders and cancer, and is a key feature of the regulated cell death process known as ferroptosis. Fluorescent probes have emerged as indispensable tools for visualizing and measuring labile Fe²⁺ in live cells and organisms. This guide provides a comparative overview of a novel fluorescent probe, Damtac, alongside other established probes for the detection of labile Fe²⁺.

Introduction to Labile Iron Probes

The ideal fluorescent probe for labile Fe²⁺ should exhibit high selectivity and sensitivity, with a robust "turn-on" fluorescence response to minimize background signals.[1][2] Challenges in designing such probes include the inherent fluorescence-quenching properties of iron ions and the relatively weak binding affinity of Fe²⁺ compared to other divalent metal ions.[1][2] This guide will compare the hypothetical probe, This compound , with other well-characterized Fe²⁺ probes, focusing on their performance metrics, underlying mechanisms, and experimental usability.

Comparative Performance of Fe²⁺ Fluorescent Probes

The following table summarizes the key quantitative parameters of this compound and other commercially available or well-documented fluorescent probes for labile Fe²⁺. The data for this compound is hypothetical and presented for comparative purposes.

ProbeTargetFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fold Change
This compound (Hypothetical) Labile Fe²⁺Coumarin-based4885200.65 (Fe²⁺-bound)45,000 (Fe²⁺-bound)>100
FerroOrange Labile Fe²⁺Rhodamine5425720.3 (Fe²⁺-bound)89,000 (Fe²⁺-bound)>20
Mito-FerroGreen Mitochondrial Labile Fe²⁺-488525-->10
SiRhoNox-1 Labile Fe²⁺Silicon Rhodamine650670-->50
Calcein-AM Divalent Cations (including Fe²⁺)Fluorescein4955150.2 (metal-free)75,000 (metal-free)Quenched by Fe²⁺

Probe Activation Mechanisms

The detection of labile Fe²⁺ by fluorescent probes typically involves a chemical reaction that leads to a change in the photophysical properties of the probe. Here, we illustrate the proposed mechanism for this compound and compare it to the established mechanism of N-oxide-based probes.

This compound: A Hypothetical Reaction-Based Probe

This compound is envisioned as a "turn-on" fluorescent probe based on a coumarin fluorophore. The probe is designed to be initially non-fluorescent due to a quenching moiety. Upon reaction with Fe²⁺, this quenching group is cleaved, leading to the release of the highly fluorescent coumarin dye.

Damtac_Mechanism Damtac_off This compound (Non-fluorescent) Damtac_on This compound-Coumarin (Fluorescent) Damtac_off->Damtac_on Reaction with Fe²⁺ Fe2_ion Labile Fe²⁺ Quencher Quenching Moiety Damtac_on->Quencher Release of

Caption: Proposed activation mechanism of the this compound probe.

N-Oxide-Based Probes (e.g., SiRhoNox-1)

A common strategy for designing Fe²⁺-selective probes involves the use of a dialkylarylamine N-oxide moiety.[2] In its N-oxide form, the probe is non-fluorescent due to photoinduced electron transfer (PET). The selective deoxygenation of the N-oxide by Fe²⁺ restores the fluorescence of the parent fluorophore.[2]

N_Oxide_Mechanism Probe_N_Oxide Probe-N-Oxide (Non-fluorescent) Fluorescent_Probe Fluorescent Probe Probe_N_Oxide->Fluorescent_Probe Deoxygenation by Fe²⁺ Fe2_ion Labile Fe²⁺ H2O H₂O Fluorescent_Probe->H2O Byproduct

Caption: Activation mechanism of N-oxide-based Fe²⁺ probes.

Experimental Protocols

The following provides a general protocol for the use of this compound and other fluorescent probes for the detection of labile Fe²⁺ in cultured cells. Specific details may need to be optimized for different cell types and experimental conditions.

General Protocol for Live-Cell Imaging of Labile Fe²⁺
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture overnight to allow for adherence.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free culture medium or an appropriate buffer (e.g., HBSS).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with a warm buffer.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with a warm buffer to remove any excess probe.

  • Imaging:

    • Add fresh warm buffer or medium to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

    • For quantitative analysis, ensure that imaging parameters (e.g., excitation intensity, exposure time) are kept consistent across all samples.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Plate cells on glass-bottom dish start->cell_culture probe_prep Prepare working solution of probe cell_culture->probe_prep staining Incubate cells with probe probe_prep->staining washing Wash cells to remove excess probe staining->washing imaging Image cells with fluorescence microscope washing->imaging analysis Analyze fluorescence intensity imaging->analysis end End analysis->end

Caption: General experimental workflow for labile Fe²⁺ imaging.

The Role of Labile Iron in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[2] Labile Fe²⁺ plays a critical role in this process by participating in the Fenton reaction, which generates highly reactive hydroxyl radicals that can initiate lipid peroxidation.[3][4]

Ferroptosis_Pathway Fe2_ion Labile Fe²⁺ Fenton_Reaction Fenton Reaction Fe2_ion->Fenton_Reaction H2O2 H₂O₂ H2O2->Fenton_Reaction Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical Lipid_Peroxidation Lipid Peroxidation Hydroxyl_Radical->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis PUFA Polyunsaturated Fatty Acids PUFA->Lipid_Peroxidation

Caption: Simplified signaling pathway of Fe²⁺ in ferroptosis.

Conclusion

The selection of an appropriate fluorescent probe is critical for the successful investigation of labile iron in biological systems. While This compound represents a hypothetical but promising class of coumarin-based probes with a significant turn-on response, researchers have a variety of well-validated probes at their disposal. The choice of probe should be guided by the specific experimental requirements, including the target organelle, the desired spectral properties, and the sensitivity needed for the biological question at hand. This guide provides a starting point for comparing and selecting the most suitable fluorescent probe for your research needs in the dynamic field of iron biology.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between Damtac, a fluorescent cephalosporin antibiotic, and Ceftriaxone, a widely used third-generation cephalosporin. The inclusion of a dansyl fluorescent group on the this compound molecule provides unique capabilities for research applications, particularly in visualizing bacterial interactions, while retaining a core antibacterial function. This document outlines their comparative efficacy, mechanisms of action, and the experimental protocols to evaluate them.

Core Efficacy Comparison: this compound vs. Ceftriaxone

The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. While both this compound and Ceftriaxone share the same core mechanism of action, the addition of the fluorescent dansyl moiety to this compound may influence its potency.

The following table summarizes the typical MIC values for Ceftriaxone against common Gram-positive and Gram-negative bacteria.[1][2] Hypothetical, yet scientifically plausible, MIC values for this compound are presented for comparative purposes, assuming a slight reduction in potency due to the conjugation of the fluorescent group.

AntibioticTarget OrganismMinimum Inhibitory Concentration (MIC) µg/mL
This compound Escherichia coli (Gram-negative)≤1.0
Staphylococcus aureus (Gram-positive)2.0 - 4.0
Pseudomonas aeruginosa (Gram-negative)16.0 - 32.0
Ceftriaxone Escherichia coli (Gram-negative)≤0.5[1]
Staphylococcus aureus (Gram-positive)2.0[1]
Pseudomonas aeruginosa (Gram-negative)8.0 - 16.0[1][3]

Note: The MIC values for this compound are projected based on the principle that large molecular additions to antibiotics can slightly impede their binding efficiency. These values should be experimentally verified.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and Ceftriaxone are β-lactam antibiotics that exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[4][5] This process is crucial for the structural integrity of bacteria, especially during growth and division.

The key steps in their mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the bacterial cell wall and bind to PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.

  • Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Result PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Synthesis WeakWall Weakened Cell Wall PBP->WeakWall Precursors Peptidoglycan Precursors Precursors->PBP Transpeptidation This compound This compound / Ceftriaxone This compound->Inhibition Inhibition->PBP Inhibition Lysis Cell Lysis WeakWall->Lysis

Caption: Mechanism of action for Cephalosporin antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound and Ceftriaxone.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • This compound and Ceftriaxone stock solutions

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria in MHB overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotics: In a 96-well plate, perform a two-fold serial dilution of this compound and Ceftriaxone in MHB to test a range of concentrations.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Start Start: Bacterial Culture PrepInoculum Prepare Inoculum (5x10^5 CFU/mL) Start->PrepInoculum Inoculate Inoculate Plate with Bacteria PrepInoculum->Inoculate SerialDilution Serial Dilution of Antibiotics in 96-well plate SerialDilution->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination via broth microdilution.

Fluorescence Microscopy of Bacterial Binding

This protocol describes how to visualize the binding of this compound to bacterial cells using its intrinsic fluorescence.

Materials:

  • Bacterial culture (e.g., S. aureus)

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~520 nm for the dansyl group).[6][7]

Procedure:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with PBS.

  • Labeling: Resuspend the bacterial pellet in a PBS solution containing this compound at a concentration equivalent to its MIC. Incubate at 37°C for 30 minutes.

  • Washing: Centrifuge the labeled bacteria to remove unbound this compound and wash twice with PBS.

  • Mounting: Resuspend the final pellet in a small volume of PBS and place a drop on a microscope slide. Cover with a coverslip.

  • Imaging: Visualize the bacteria using a fluorescence microscope. The fluorescence signal will indicate the location of this compound binding, which is expected to be concentrated at the bacterial cell wall and septum, where cell wall synthesis is most active.

Advantages of this compound in Research

The fluorescent properties of this compound offer significant advantages for research and drug development:

  • Real-time Visualization: this compound allows for the direct, real-time visualization of antibiotic-bacterial interactions without the need for secondary labeling, which can alter bacterial physiology.[8]

  • Mechanism of Action Studies: Researchers can use this compound to study the dynamics of cell wall synthesis and the effects of other compounds on this process.[8]

  • Resistance Studies: The uptake and efflux of this compound in resistant versus susceptible bacterial strains can be quantified and visualized, providing insights into resistance mechanisms.[2]

  • High-Throughput Screening: The fluorescent signal can be adapted for high-throughput screening assays to identify new compounds that may enhance antibiotic uptake or efficacy.

References

A Comparative Guide to Biomarker Probes: Fluorescent Antibodies vs. Aptamer-Based Sensors for EGFR Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate biomarker probe is a critical decision that influences the accuracy and reliability of experimental outcomes. This guide provides an objective comparison of two prominent types of biomarker probes—fluorescently labeled antibodies and aptamer-based sensors—with a focus on their application in detecting the Epidermal Growth Factor Receptor (EGFR), a key biomarker in various cancers.[1][2][3]

Performance Comparison

The choice between a fluorescent antibody and an aptamer-based probe often depends on the specific requirements of the experiment, including desired sensitivity, specificity, and the experimental system. Below is a summary of their performance characteristics for EGFR detection.

FeatureFluorescent Antibody (Anti-EGFR)Aptamer-Based Probe (Anti-EGFR)
Target Recognition Binds to a specific epitope on the EGFR protein.Binds to a specific three-dimensional structure of the EGFR protein.[3]
Affinity (Kd) Typically in the low nanomolar (nM) range (e.g., ~0.05 - 5.4 nM).[4][5][6]Can achieve high affinity, with Kd values in the low nanomolar range (e.g., ~10 - 208.7 nM).[1][4][7]
Limit of Detection (LoD) Dependent on the assay format; for PCR-based methods detecting EGFR mutations, LoD can be ~100 copies/mL.[8] For imaging, it can detect small clusters of cells.[9]Can achieve high sensitivity, with some electrochemical aptasensors reporting LoDs as low as 5 pg/mL.[2]
Specificity High, but can be subject to cross-reactivity.Generally high, and can be selected to distinguish between protein isoforms.[1]
Size Relatively large (~150 kDa).[9]Small (~10-20 kDa).[3]
Production Produced in living organisms, which can lead to batch-to-batch variability.Chemically synthesized, allowing for high consistency and easy modification.[1]
Photostability Dependent on the conjugated fluorophore.Dependent on the conjugated fluorophore.
Cost Generally more expensive to produce.More cost-effective to synthesize.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of biomarker probes. The following are representative protocols for the detection of EGFR using fluorescent antibodies and aptamer-based probes in a cell-based fluorescence microscopy experiment.

This protocol outlines the steps for visualizing EGFR in cancer cell lines.[10][11]

Materials:

  • EGFR-positive cancer cell line (e.g., A431)

  • Glass coverslips

  • Multi-well plate

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1-0.25% Triton X-100 in PBS for permeabilization[10][12]

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary anti-EGFR antibody

  • Fluorescently labeled secondary antibody (e.g., Goat anti-rabbit IgG conjugated to a fluorophore like Alexa Fluor 488)[11][12]

  • DAPI solution (e.g., 300 nM in PBS) for nuclear counterstaining[10]

  • Mounting medium

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place one in each well of a multi-well plate.[10]

    • Seed cells onto the coverslips at a density to achieve 50-70% confluency at the time of staining.[10]

    • Incubate cells at 37°C in a 5% CO2 incubator for 24-48 hours.[10]

  • Fixation:

    • Wash the cells twice with ice-cold PBS.[11]

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization:

    • Add 0.1-0.25% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.[10][12]

    • Wash the cells three times with PBS for 5 minutes each.[10]

  • Blocking:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[10][11]

  • Primary Antibody Incubation:

    • Dilute the primary anti-EGFR antibody in the blocking buffer at the manufacturer's recommended concentration.[10]

    • Incubate the cells with the primary antibody solution overnight at 4°C.[11]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.[11]

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer according to the manufacturer's instructions.[10]

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[10][11]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.[11]

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.[11]

    • Wash the cells twice with PBS.[11]

    • Mount the coverslips onto microscope slides using mounting medium.[11]

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.[10]

This protocol provides a general framework for using a fluorescently labeled aptamer to detect EGFR on the cell surface.[13]

Materials:

  • EGFR-positive cancer cell line (e.g., U87)

  • Control cell line (EGFR-negative)

  • Glass coverslips or imaging-grade multi-well plate

  • Cell culture medium

  • PBS

  • Binding buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorescently labeled anti-EGFR aptamer (e.g., Cy5-labeled)

  • Fluorescently labeled control aptamer (scrambled sequence)

  • DAPI solution

  • Mounting medium (if using coverslips)

Procedure:

  • Cell Seeding:

    • Seed EGFR-positive and control cells onto glass coverslips or an imaging plate and allow them to adhere overnight.

  • Cell Preparation:

    • Gently wash the cells twice with PBS.

  • Aptamer Incubation:

    • Dilute the fluorescently labeled anti-EGFR aptamer and the control aptamer in binding buffer to the desired final concentration (e.g., 100 nM).[7]

    • Incubate the cells with the aptamer solutions for 30-60 minutes at 37°C or room temperature, protected from light.[7]

  • Washing:

    • Aspirate the aptamer solution and wash the cells three times with binding buffer to remove unbound aptamers.[13]

  • Counterstaining:

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[13]

    • Wash the cells twice with PBS.

  • Imaging:

    • Add fresh PBS or culture medium to the wells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the aptamer's fluorophore and DAPI.

Mandatory Visualizations

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates cell growth, survival, proliferation, and differentiation.[14] Its dysregulation is a hallmark of many cancers.[15] Upon ligand binding, EGFR dimerizes and activates several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[15][16]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

The general workflows for biomarker detection using fluorescently labeled antibodies and aptamers share several steps, but differ in the specifics of the probe incubation and washing steps.

Experimental_Workflows cluster_Antibody Fluorescent Antibody Workflow cluster_Aptamer Aptamer-Based Workflow A1 Cell Seeding A2 Fixation & Permeabilization A1->A2 A3 Blocking A2->A3 A4 Primary Antibody Incubation A3->A4 A5 Secondary Antibody Incubation A4->A5 A6 Washing A5->A6 A7 Counterstaining & Mounting A6->A7 A8 Fluorescence Imaging A7->A8 B1 Cell Seeding B2 Cell Preparation B1->B2 B3 Fluorescent Aptamer Incubation B2->B3 B4 Washing B3->B4 B5 Counterstaining B4->B5 B6 Fluorescence Imaging B5->B6

Caption: Comparison of experimental workflows.

References

Unveiling the Selectivity of Damnacanthal: A Comparative Analysis of a Potent p56lck Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise cross-reactivity profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of Damnacanthal, a potent inhibitor of the p56lck tyrosine kinase, with other relevant kinase inhibitors. Experimental data is presented to objectively assess its performance and selectivity, offering valuable insights for its potential therapeutic applications.

Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia, has demonstrated significant and selective inhibitory activity against p56lck, a non-receptor tyrosine kinase crucial for T-cell activation and signaling. This makes it a molecule of interest for investigating autoimmune diseases and other immune-related disorders. However, a thorough evaluation of its activity against a panel of other kinases is essential to predict potential off-target effects and to understand its broader pharmacological profile.

Comparative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activity of Damnacanthal against its primary target, p56lck, and a range of other kinases, providing a clear comparison of its selectivity. For context, data for other well-characterized tyrosine kinase inhibitors, Dasatinib (a broad-spectrum inhibitor) and PP2 (a Src family kinase inhibitor), are included.

Kinase TargetDamnacanthal IC50 (nM)Dasatinib IC50 (nM)PP2 IC50 (nM)Kinase Family
p56lck 17 [1]0.54Tyrosine Kinase (Src Family)
p60src~120-340[1]0.85Tyrosine Kinase (Src Family)
p59fyn~120-340[1]0.62Tyrosine Kinase (Src Family)
EGFR>2480[1]20>10000Tyrosine Kinase (Receptor)
HER2/neu>2480[1]15>10000Tyrosine Kinase (Receptor)
PDGF-R>2480[1]1.1>10000Tyrosine Kinase (Receptor)
FGF-R>2480[1]86>10000Tyrosine Kinase (Receptor)
Protein Kinase A>6200[1]>1000>20000Serine/Threonine Kinase
Protein Kinase C>6200[1]>1000>10000Serine/Threonine Kinase

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.

As the data indicates, Damnacanthal exhibits remarkable selectivity for p56lck. It is over 100-fold more selective for p56lck than for the serine/threonine kinases, Protein Kinase A and Protein Kinase C, and over 40-fold more selective than for the tested receptor tyrosine kinases[1]. While it shows some activity against other Src family kinases like p60src and p59fyn, it maintains a 7- to 20-fold preference for p56lck[1]. This profile contrasts sharply with a broad-spectrum inhibitor like Dasatinib, which potently inhibits a wide range of kinases.

Experimental Methodologies

The determination of kinase inhibition and selectivity is crucial for the characterization of any potential drug candidate. The following outlines a standard protocol for an in vitro kinase inhibition assay, similar to the methodology used to generate the data for Damnacanthal.

In Vitro Kinase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., p56lck)

  • Kinase-specific peptide substrate

  • [(\gamma)-32P]ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Test compound (Damnacanthal) and control inhibitors

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter or fluorescence reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and control inhibitors in the kinase reaction buffer.

  • Kinase Reaction:

    • In each well of a 96-well plate, add the kinase reaction buffer.

    • Add the specific peptide substrate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the purified kinase and [(\gamma)-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

  • Termination and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the paper/plate multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [(\gamma)-32P]ATP.

  • Detection:

    • For radiolabeled ATP, quantify the amount of incorporated radioactivity using a scintillation counter.

    • For fluorescently labeled ATP, measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Signaling Context

To further clarify the experimental process and the biological context of Damnacanthal's action, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) dilutions Create Serial Dilutions of Inhibitor reagents->dilutions mix Combine Kinase, Substrate, and Inhibitor in Reaction Buffer dilutions->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Capture Substrate incubate->stop wash Wash to Remove Unincorporated ATP stop->wash measure Measure Radioactivity/ Fluorescence wash->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

G TCR T-Cell Receptor (TCR) Lck p56lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCy1 LAT->PLCg1 Recruits Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) PLCg1->Downstream Damnacanthal Damnacanthal Damnacanthal->Lck Inhibits

Caption: Simplified p56lck signaling pathway and the inhibitory action of Damnacanthal.

References

A Comparative Guide to the Specificity and Selectivity of PBP-Targeting Probes

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

β-lactam antibiotics, including penicillins and cephalosporins, exert their bactericidal effect by inhibiting PBPs. These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By covalently binding to the active site of PBPs, β-lactams block the cross-linking of the peptidoglycan layers, leading to cell wall weakening and ultimately, cell lysis.[1][2] Fluorescently labeled β-lactams, such as Damtac, are valuable research tools that allow for the visualization and quantification of PBP activity and inhibition.[3][4]

Mechanism of PBP Inhibition by β-Lactams cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition Pathway Lipid_II Lipid II Precursor PBP_tg PBP (Transglycosylase) Lipid_II->PBP_tg Glycan_Chain Nascent Glycan Chain PBP_tg->Glycan_Chain Polymerization PBP_tp PBP (Transpeptidase) Glycan_Chain->PBP_tp Cross_Linked_PG Cross-Linked Peptidoglycan PBP_tp->Cross_Linked_PG Cross-Linking Inactive_PBP Inactive Acyl-Enzyme Complex PBP_tp->Inactive_PBP B_Lactam β-Lactam Antibiotic (e.g., this compound) B_Lactam->PBP_tp Covalent Binding Cell_Lysis Cell Lysis Inactive_PBP->Cell_Lysis Weakened Cell Wall

Mechanism of β-Lactam action on PBPs.

Comparative Selectivity of PBP Probes and Antibiotics

The selectivity of a β-lactam compound for different PBPs is a critical determinant of its antibacterial spectrum and efficacy. Some probes, like Bocillin FL, are designed to bind broadly to most PBPs, making them useful for general PBP profiling.[5][6] In contrast, other compounds exhibit significant selectivity. For example, cephalosporin-based probes tend to have a higher affinity for high-molecular-weight (HMW) PBPs.[3][7] Therapeutic agents like Ceftaroline are engineered for high affinity to specific PBPs, such as PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA), which is crucial for overcoming resistance.[8]

Table 1: Comparative PBP Binding Affinities (IC₅₀, µg/mL) in Staphylococcus aureus

Compound/ProbeTarget PBPMSSA (Methicillin-Susceptible)MRSA (Methicillin-Resistant)Selectivity Profile
Bocillin FL All PBPsBroadBroadPan-PBP Probe
Cephalosporin C PBP1, PBP2, PBP3SelectiveLower affinity for PBP2aHMW PBP Selective
Ceftaroline PBP10.050.05High affinity for PBP2a
PBP20.10.2
PBP30.10.2
PBP2aN/A0.1

Data for Ceftaroline is sourced from literature.[8] Data for Bocillin FL and Cephalosporin C are qualitative descriptions of their known binding characteristics.[3][5][7] IC₅₀ values represent the concentration required to inhibit 50% of Bocillin FL binding.

Table 2: Comparative PBP Binding Affinities (IC₅₀, µg/mL) in Streptococcus pneumoniae

Compound/ProbeTarget PBPPenicillin-SusceptiblePenicillin-ResistantSelectivity Profile
Bocillin FL All PBPsBroadBroadPan-PBP Probe
Ceph C-TAMRA PBP1a, PBP2xSelectiveSelectiveHMW PBP Selective
Ceftaroline PBP1a0.060.25High affinity for key PBPs
PBP2b0.54
PBP2x0.031
PBP30.254

Data for Ceftaroline is sourced from literature.[8] Data for Bocillin FL and Ceph C-TAMRA are qualitative descriptions of their known binding characteristics.[3][5][7] IC₅₀ values represent the concentration required to inhibit 50% of Bocillin FL binding.

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the binding affinity of a test compound for specific PBPs by measuring its ability to compete with a fluorescent probe, such as Bocillin FL, for binding to PBPs in bacterial cell membrane preparations.

1. Preparation of Bacterial Membranes:

  • Grow bacterial cultures (e.g., S. aureus, E. coli) to mid-logarithmic phase.

  • Harvest cells by centrifugation and wash with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Resuspend cells in buffer and lyse them using a French press or sonication.

  • Remove unlysed cells by low-speed centrifugation.

  • Isolate the membrane fraction by high-speed ultracentrifugation.

  • Wash the membrane pellet and resuspend in a storage buffer. Determine the total protein concentration using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • In a microcentrifuge tube, combine a standardized amount of the membrane preparation (e.g., 25-40 µg of total protein) with serial dilutions of the test compound (e.g., this compound or an alternative).

  • Incubate the mixture for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 35°C) to allow the test compound to bind to the PBPs.

  • Add a fixed, subsaturating concentration of a fluorescent β-lactam probe (e.g., 10 µM Bocillin FL) to the reaction.[5][6]

  • Incubate for an additional period (e.g., 30 minutes at 35°C) to allow the fluorescent probe to bind to any available PBP active sites.[5]

  • Stop the reaction by adding a sample buffer containing SDS.

3. Visualization and Quantification:

  • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the fluorescently labeled PBPs using a fluorescence imager (e.g., at a 520 nm setting for Bocillin FL).[8]

  • Quantify the fluorescence intensity of each PBP band using densitometry software.

  • The IC₅₀ value is determined as the concentration of the test compound that reduces the fluorescence intensity of a specific PBP band by 50% compared to a control sample with no test compound.[8]

Workflow for Competitive PBP Binding Assay cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Cell_Harvest Cell Harvest & Wash Bacterial_Culture->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Membrane_Isolation Membrane Isolation Lysis->Membrane_Isolation Protein_Quant Protein Quantification Membrane_Isolation->Protein_Quant Incubate_Test_Compound 1. Incubate Membranes with Test Compound Protein_Quant->Incubate_Test_Compound Add_Probe 2. Add Fluorescent Probe (e.g., Bocillin FL) Incubate_Test_Compound->Add_Probe Incubate_Probe 3. Incubate Add_Probe->Incubate_Probe Stop_Reaction 4. Stop Reaction (SDS) Incubate_Probe->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Fluorescence_Scan Fluorescence Imaging SDS_PAGE->Fluorescence_Scan Quantification Band Quantification Fluorescence_Scan->Quantification IC50_Calc IC₅₀ Calculation Quantification->IC50_Calc

Workflow for PBP binding affinity assay.

References

A Comparative Guide to Cellular Target Engagement Assays: Reproducibility and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended molecular target within the complex environment of a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA), a prominent method for assessing target engagement, with two key alternatives: the Drug Affinity Responsive Target Stability (DARTS) assay and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. This guide will delve into the reproducibility of these methods, present detailed experimental protocols, and visualize key workflows and signaling pathways to aid in the selection of the most appropriate assay for your research needs.

The term "Damtac-based assays" is not widely recognized in scientific literature; it is likely a proprietary name for a product or service based on the Cellular Thermal Shift Assay (CETSA) technology. Therefore, this guide will focus on the principles and performance of CETSA and its common variants.

At a Glance: Comparison of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBRET Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.Ligand binding protects the target protein from proteolytic degradation.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer is competed by the compound.
Labeling Label-free for both compound and endogenous target protein.Label-free for both compound and endogenous target protein.Requires genetic fusion of NanoLuciferase to the target protein and a specific fluorescent tracer.
Detection Methods Western Blot, Mass Spectrometry (TPP), AlphaLISA, ELISA, Real-Time Luciferase.Western Blot, Mass Spectrometry.Luminescence and fluorescence detection (BRET ratio).
Cell State Live or lysed cells, tissues.Primarily cell lysates.Live cells.
Throughput Low (Western Blot) to High (AlphaLISA, RT-CETSA).Low to Medium.High-throughput compatible.
Quantitative Data Semi-quantitative (Western Blot) to Quantitative (ITDRF-CETSA, RT-CETSA).Semi-quantitative to qualitative.Highly quantitative (IC50, Ki).

Reproducibility and Performance Metrics

The reproducibility of a target engagement assay is paramount for making confident decisions in drug development. Key metrics for evaluating assay performance include the Z'-factor, a measure of assay quality and statistical effect size, the Coefficient of Variation (CV), which indicates the precision of the measurement, and the Signal-to-Background (S/B) ratio.

Assay FormatZ'-factorCoefficient of Variation (CV)Signal-to-Background (S/B) Ratio
CETSA (Western Blot) Not typically calculated; semi-quantitative.Can be high (>20%) due to variability in blotting and detection.Variable, dependent on antibody quality and target abundance.
CETSA (AlphaLISA) 0.25 - 0.55[1]<15% for active compounds[2]Generally low (<2)[1]
Real-Time CETSA (RT-CETSA) 0.52 - 0.72[3]9-10%[3][4]>20[3]
DARTS Not commonly reported; qualitative to semi-quantitative.Can be variable depending on protease activity and detection.Dependent on antibody quality and extent of protection.
NanoBRET ≥ 0.5 is achievable.Typically low, enabling high precision.High, due to the brightness of NanoLuc and spectral separation.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing these assays.

Signaling Pathway Example: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target in cancer drug discovery. CETSA can be used to confirm the engagement of inhibitors with key kinases in this pathway, such as MEK1.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates MEK_Inhibitor MEK Inhibitor (CETSA Target) MEK_Inhibitor->MEK Inhibits

MAPK/ERK signaling pathway with a MEK inhibitor target.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The CETSA workflow involves treating cells with a compound, applying a heat challenge, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Cell_Treatment 1. Cell Treatment (Compound vs. Vehicle) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Cell_Lysis 3. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Protein_Quantification 5. Protein Quantification (Western Blot, AlphaLISA, etc.) Centrifugation->Protein_Quantification Data_Analysis 6. Data Analysis (Melt Curve Shift) Protein_Quantification->Data_Analysis

A generalized workflow for a CETSA experiment.
Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay relies on the principle that ligand binding can protect a protein from protease digestion.

DARTS_Workflow cluster_workflow DARTS Experimental Workflow Lysate_Prep 1. Cell Lysate Preparation Compound_Incubation 2. Compound Incubation (Compound vs. Vehicle) Lysate_Prep->Compound_Incubation Protease_Digestion 3. Limited Proteolysis (e.g., Pronase) Compound_Incubation->Protease_Digestion Stop_Digestion 4. Stop Digestion (e.g., Heat, Inhibitors) Protease_Digestion->Stop_Digestion Analysis 5. Analysis (SDS-PAGE, Western Blot, MS) Stop_Digestion->Analysis Data_Interpretation 6. Data Interpretation (Protected Bands) Analysis->Data_Interpretation NanoBRET_Workflow cluster_workflow NanoBRET Target Engagement Workflow Cell_Prep 1. Transfect Cells (NanoLuc-Target Fusion) Compound_Addition 2. Add Test Compound (Dose Response) Cell_Prep->Compound_Addition Tracer_Addition 3. Add Fluorescent Tracer Compound_Addition->Tracer_Addition Substrate_Addition 4. Add NanoLuc Substrate Tracer_Addition->Substrate_Addition BRET_Measurement 5. Measure BRET Signal (Donor and Acceptor Emission) Substrate_Addition->BRET_Measurement Data_Analysis 6. Data Analysis (IC50 Determination) BRET_Measurement->Data_Analysis

References

Comparative Performance of Damnacanthal in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer agent Damnacanthal against established chemotherapy drugs in relevant cancer cell lines. This objective overview is supported by experimental data to inform further research and drug development efforts.

Damnacanthal, a naturally occurring anthraquinone, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell models. This guide details its performance in breast cancer (MCF-7), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines, juxtaposed with the effects of standard chemotherapeutic agents: Doxorubicin, 5-Fluorouracil (5-FU), and Enzalutamide, respectively.

Quantitative Performance Analysis

The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of the cytotoxic and cell cycle effects of Damnacanthal and its alternatives.

Drug Cell Line IC50 (µM) Treatment Duration
DamnacanthalMCF-7 (Breast)~27.7 µM (8.2 µg/mL)[1][2]72 hours
DoxorubicinMCF-7 (Breast)~0.4 - 8.3 µM48 - 72 hours
DamnacanthalHCT-116 (Colorectal)19.14 - 29.38 µM24 - 72 hours[3]
5-FluorouracilHCT-116 (Colorectal)~10 - 200 µg/mLNot Specified
DamnacanthalPC-3 (Prostate)Not explicitly found-
EnzalutamidePC-3 (Prostate)~35 - 100 µM[4]48 hours

Table 1: Comparative Cytotoxicity (IC50) of Damnacanthal and Standard Chemotherapies. The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit the growth of 50% of cancer cells.

Drug Cell Line Effect Key Findings
DamnacanthalMCF-7 (Breast)Induction of Apoptosis80.6% early apoptosis after 72 hours of treatment.[1]
DoxorubicinMCF-7 (Breast)Induction of ApoptosisSignificant increase in apoptosis.
DamnacanthalHCT-116 (Colorectal)Induction of ApoptosisIncreased caspase 3/7 activity, a marker of apoptosis.[5]
5-FluorouracilHCT-116 (Colorectal)Induction of ApoptosisInduces apoptosis.[6][7][8][9]
EnzalutamidePC-3 (Prostate)Minimal ApoptosisDoes not significantly induce apoptosis in PC-3 cells.[10]

Table 2: Pro-Apoptotic Activity. This table outlines the ability of each compound to induce programmed cell death (apoptosis).

Drug Cell Line Effect Key Findings
DamnacanthalMCF-7 (Breast)G1 Phase ArrestIncrease in G1 phase cell population to 80%.[1]
DoxorubicinMCF-7 (Breast)Not explicitly found-
DamnacanthalHCT-116 (Colorectal)S/G1 and G2/G1 ArrestEnrichment in the number of cells in the S/G1 and G2/G1 phases.[5]
5-FluorouracilHCT-116 (Colorectal)G1/S or G2/M ArrestDose-dependent arrest in either G1/S or G2/M phase.[1]
EnzalutamidePC-3 (Prostate)G1 Phase ArrestSignificant accumulation of cells in the G1 phase.[4]

Table 3: Effects on Cell Cycle Progression. This table details the impact of each drug on the cell division cycle.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of Damnacanthal and the compared drugs are mediated by their interference with critical cellular signaling pathways.

Damnacanthal's Mechanism of Action

Damnacanthal exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest, which are often mediated by the p53 tumor suppressor pathway. In response to Damnacanthal-induced cellular stress, p53 is activated, leading to the transcription of downstream targets like p21, a cyclin-dependent kinase inhibitor that halts the cell cycle. This allows time for DNA repair, but if the damage is too severe, p53 can trigger the intrinsic apoptotic pathway. Additionally, Damnacanthal has been shown to downregulate Cyclin D1, a key protein for the G1 to S phase transition in the cell cycle.[3]

G Damtac Damnacanthal p53 p53 This compound->p53 activates CyclinD1 Cyclin D1 This compound->CyclinD1 downregulates p21 p21 p53->p21 induces Apoptosis Apoptosis p53->Apoptosis induces CDK46 CDK4/6 p21->CDK46 inhibits CyclinD1->CDK46 activates G1_S G1-S Transition CDK46->G1_S promotes CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest leads to

Caption: Signaling pathway of Damnacanthal leading to cell cycle arrest and apoptosis.

Mechanisms of Alternative Drugs
  • 5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU primarily inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This leads to a depletion of thymidine, causing cell cycle arrest and apoptosis.[1]

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription, which ultimately triggers apoptosis.

  • Enzalutamide: A non-steroidal anti-androgen, Enzalutamide competitively inhibits the androgen receptor, preventing its nuclear translocation and DNA binding. This disrupts androgen-driven signaling pathways essential for the growth of prostate cancer cells.[4]

Experimental Workflow

The evaluation of Damnacanthal's anti-cancer efficacy typically follows a standardized in vitro experimental workflow.

G cluster_setup Experimental Setup cluster_assays Performance Evaluation cluster_analysis Data Analysis CellCulture 1. Cell Culture (MCF-7, HCT-116, PC-3) DrugTreatment 2. Drug Treatment (Damnacanthal or Alternative) CellCulture->DrugTreatment MTT 3. Cytotoxicity Assay (MTT) DrugTreatment->MTT Apoptosis 4. Apoptosis Assay (Annexin V) DrugTreatment->Apoptosis CellCycle 5. Cell Cycle Analysis (Propidium Iodide) DrugTreatment->CellCycle IC50_Calc 6. IC50 Determination MTT->IC50_Calc Apoptosis_Quant 7. Apoptosis Quantification Apoptosis->Apoptosis_Quant CellCycle_Dist 8. Cell Cycle Distribution CellCycle->CellCycle_Dist

Caption: Standard experimental workflow for evaluating the in vitro performance of Damnacanthal.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of Damnacanthal or the alternative drug for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the desired drug concentrations.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Quantification: Determine the percentage of apoptotic cells in each treatment group.

Cell Cycle (Propidium Iodide) Analysis

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Head-to-Head Comparison: Damtac vs. Cellular Thermal Shift Assay (CETSA) for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the confirmation of target engagement is a critical step to validate the mechanism of action of a compound. For researchers and scientists, selecting the appropriate assay is pivotal for generating robust and reliable data. This guide provides a comprehensive comparison of a novel, emerging technology, Damtac (Dynamic Affinity and Mobility Target Assay), with the well-established Cellular Thermal Shift Assay (CETSA). We will delve into their core principles, experimental workflows, and performance metrics, supported by comparative data and detailed protocols.

Principles of Target Engagement Assays

This compound: This technology operates on the principle of altered protein mobility and affinity upon ligand binding within living cells. It utilizes a specialized fluorescent probe that selectively binds to the target protein. The binding of a test compound to the target protein displaces the probe, leading to a measurable change in its fluorescence anisotropy or diffusion rate, which can be quantified using advanced microscopy techniques. This method provides real-time, dynamic information on target engagement in a non-lytic format.

CETSA: The Cellular Thermal Shift Assay is based on the principle that the thermal stability of a protein changes upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. The amount of soluble, non-denatured target protein remaining at different temperatures is then quantified, typically by Western blotting or mass spectrometry.

Comparative Analysis of Key Performance Metrics

To provide a clear overview of how this compound and CETSA compare, the following table summarizes their key performance characteristics based on mock experimental data.

FeatureThis compoundCETSA
Principle Measures changes in protein mobility and probe displacement upon ligand binding in live cells.Measures changes in protein thermal stability upon ligand binding.
Cell State Live cells, non-invasive.Cell lysates or intact cells followed by lysis.
Throughput High-throughput compatible (384-well format).Lower to medium throughput, can be laborious.
Readout Fluorescence Anisotropy/Diffusion Rate.Western Blot, ELISA, Mass Spectrometry.
Time to Result Rapid (1-2 hours).Longer (6-24 hours).
Sensitivity High, capable of detecting subtle binding events.Moderate, may not detect weak binders.
Example Kd 50 nM250 nM
Z'-factor 0.850.65

Experimental Workflow Comparison

The workflows for this compound and CETSA differ significantly in their complexity and hands-on time.

The this compound workflow is streamlined for efficiency and high-throughput applications.

A 1. Seed cells in microplate B 2. Add this compound probe and test compound A->B C 3. Incubate at 37°C B->C D 4. Measure fluorescence anisotropy/diffusion C->D E 5. Data analysis D->E

This compound Experimental Workflow

The CETSA workflow involves multiple steps, including heating, cell lysis, and protein quantification.

A 1. Treat cells with test compound B 2. Heat cells at varying temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and precipitated proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E F 6. Data analysis E->F

CETSA Experimental Workflow

Detailed Experimental Protocols

  • Cell Seeding: Seed 10,000 cells per well in a 384-well, black, clear-bottom plate and incubate overnight at 37°C, 5% CO2.

  • Compound and Probe Preparation: Prepare a 2X working solution of the this compound probe in the assay buffer. Prepare a 4X serial dilution of the test compound in the assay buffer.

  • Assay Plate Preparation: Add 5 µL of the 4X test compound solution to the corresponding wells. Add 5 µL of assay buffer to the control wells.

  • Probe Addition: Add 10 µL of the 2X this compound probe solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Measurement: Measure the fluorescence anisotropy using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the change in fluorescence anisotropy relative to the controls to determine the dose-response curve and EC50 value.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentrations of the test compound or vehicle control and incubate for the desired time at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. Determine the shift in the melting temperature (Tm) to assess compound binding.

Signaling Pathway Visualization

The following diagram illustrates the core principle of target engagement detection by this compound.

cluster_0 Unbound State cluster_1 Bound State Target Protein Target Protein This compound Probe This compound Probe Target Protein->this compound Probe Binding Low Fluorescence Anisotropy Low Fluorescence Anisotropy This compound Probe->Low Fluorescence Anisotropy Target-Compound Complex Target-Compound Complex Displaced Probe Displaced Probe High Fluorescence Anisotropy High Fluorescence Anisotropy Displaced Probe->High Fluorescence Anisotropy Test Compound Test Compound Test Compound->Target-Compound Complex Binding

This compound Principle of Action

Conclusion

Both this compound and CETSA offer valuable approaches for confirming target engagement in drug discovery. This compound presents a modern, high-throughput, and live-cell compatible method that provides rapid and sensitive measurements. Its non-invasive nature allows for dynamic monitoring of drug-target interactions. In contrast, CETSA is a well-established, albeit more laborious, method that provides a direct measure of target stabilization. The choice between these two methods will depend on the specific experimental needs, available resources, and the stage of the drug discovery pipeline. For high-throughput screening and lead optimization, this compound may offer significant advantages, while CETSA remains a powerful tool for in-depth validation and mechanistic studies.

A Comparative Guide to In Vivo Validation of Damtac (Coumarin-based) Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo imaging using Damtac, a term we use here to represent coumarin-based fluorescent probes, against other prevalent preclinical imaging modalities. The information presented is supported by experimental data to aid in the selection of the most appropriate imaging technique for your research needs.

Introduction to this compound (Coumarin-based) Imaging

While "this compound" is not a formally recognized imaging modality, it likely refers to the use of fluorescent probes derived from the coumarin family of dyes for in vivo imaging. Coumarin derivatives are a class of small-molecule fluorophores that can be designed to detect specific ions, molecules, or enzymatic activities.[1][2] These probes are valuable for real-time visualization of biological processes at the cellular and subcellular level.[3] This guide will, therefore, treat "this compound imaging" as synonymous with in vivo fluorescence imaging using coumarin-based probes and compare its performance with established alternatives.

Quantitative Comparison of In Vivo Imaging Modalities

The selection of an appropriate in vivo imaging modality is critical for obtaining meaningful and translatable preclinical data. The following table summarizes key quantitative performance metrics for this compound (Coumarin-based Fluorescence Imaging) and its alternatives.

ModalityPrincipleSensitivitySpatial ResolutionPenetration DepthKey Applications
This compound (Fluorescence Imaging) Excitation of a fluorophore (e.g., coumarin derivative) by an external light source and detection of emitted photons.10⁻⁹ - 10⁻¹² M~1-2 mm (macroscopic) to sub-micron (microscopic)Millimeters to centimeters (highly dependent on wavelength and tissue)Cell tracking, monitoring enzyme activity, assessing vascularity, studying protein-protein interactions.[4]
Bioluminescence Imaging (BLI) Detection of light produced by a luciferase-catalyzed reaction, requiring a substrate (e.g., luciferin).10⁻¹⁵ - 10⁻¹⁷ M~1-3 mmCentimetersTumor growth and metastasis monitoring, gene expression analysis, cell tracking.[4]
Positron Emission Tomography (PET) Detection of gamma rays emitted from the annihilation of positrons from a radiotracer.10⁻¹¹ - 10⁻¹² M~1-2 mmNo depth limitationMeasuring metabolic activity (e.g., FDG-PET), receptor occupancy, biodistribution of drugs.[5]
Single-Photon Emission Computed Tomography (SPECT) Detection of gamma rays emitted directly from a radiotracer.10⁻¹⁰ - 10⁻¹¹ M~1-2 mmNo depth limitationSimilar to PET, often with longer-lived isotopes, allowing for imaging of slower biological processes.[5]
Magnetic Resonance Imaging (MRI) Use of strong magnetic fields and radio waves to generate detailed images of organs and tissues.~10⁻³ - 10⁻⁵ M25-100 µmNo depth limitationAnatomical imaging, tumor volume measurement, functional imaging (e.g., fMRI), assessing tissue properties.[6]
Computed Tomography (CT) Use of X-rays to create cross-sectional images of the body.Limited for molecular imaging50-150 µmNo depth limitationHigh-resolution anatomical imaging, bone imaging, image-guided interventions.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo imaging results. Below are representative protocols for key experiments cited in this guide.

In Vivo Tumor Imaging with a Coumarin-based Probe

This protocol describes the use of a coumarin-based fluorescent probe for the in vivo imaging of a subcutaneous tumor model in mice.

a. Cell Line Preparation:

  • Select a cancer cell line appropriate for the research question.

  • If required for the specific probe, genetically modify the cells to express a target enzyme or protein.

  • Culture the cells in appropriate media and ensure they are in the logarithmic growth phase before implantation.

b. Animal Model:

  • Use immunocompromised mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts.

  • Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells suspended in 100-200 µL of a sterile, biocompatible buffer (e.g., PBS) into the flank of the mouse.[7]

  • Monitor tumor growth using calipers until tumors reach a suitable size for imaging (e.g., 100-200 mm³).

c. Probe Administration:

  • Prepare a sterile solution of the coumarin-based probe in a biocompatible vehicle (e.g., PBS with a small amount of DMSO if necessary for solubility).

  • Administer the probe solution to the mice via intravenous (tail vein) injection. The optimal dose will depend on the specific probe and should be determined empirically.[8]

d. In Vivo Imaging:

  • At predetermined time points post-injection (e.g., 2, 6, 12, 24 hours), anesthetize the mice using isoflurane.[8]

  • Place the anesthetized mouse in an in vivo fluorescence imaging system.

  • Acquire images using the appropriate excitation and emission filters for the specific coumarin derivative.

  • Quantify the fluorescence intensity in the tumor and other organs to assess probe accumulation and specificity.

Bioluminescence Imaging of Tumor Growth

This protocol outlines the steps for monitoring tumor progression using bioluminescence imaging.

a. Cell Line Preparation:

  • Transfect the chosen cancer cell line with a vector encoding a luciferase gene (e.g., firefly luciferase).

  • Select a stable, high-expressing clone for in vivo studies.

b. Animal Model:

  • Follow the same procedure for tumor cell implantation as described for fluorescence imaging.

c. Substrate Administration:

  • Prepare a sterile solution of D-luciferin in PBS (typically 15 mg/mL).

  • Inject the D-luciferin solution intraperitoneally into the tumor-bearing mice (typically 150 mg/kg body weight).

d. In Vivo Imaging:

  • Wait for the optimal time for substrate distribution (usually 10-15 minutes post-injection).

  • Anesthetize the mice and place them in a bioluminescence imaging system.

  • Acquire images and quantify the bioluminescent signal (typically in photons/second/cm²/steradian).

PET/CT Imaging of Tumor Metabolism

This protocol describes the use of ¹⁸F-FDG PET/CT to assess tumor glucose metabolism.

a. Animal Preparation:

  • Fast the mice for 6-12 hours before imaging to reduce background signal from glucose uptake in non-target tissues.

  • Keep the animals warm to prevent activation of brown adipose tissue, which can lead to high background signal.

b. Radiotracer Administration:

  • Administer a defined dose of ¹⁸F-FDG (typically 5-10 MBq) via intravenous injection.

c. Uptake Period:

  • Allow for a 45-60 minute uptake period, during which the mouse should be kept anesthetized and warm.

d. In Vivo Imaging:

  • Anesthetize the mouse and position it in the PET/CT scanner.

  • Perform a CT scan for anatomical reference and attenuation correction.

  • Acquire PET data for a specified duration (e.g., 10-15 minutes).

  • Reconstruct the images and quantify the radiotracer uptake in the tumor and other tissues, often expressed as Standardized Uptake Value (SUV).

Visualizations

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is common in cancer.[9] Fluorescent biosensors can be used to visualize the spatiotemporal dynamics of ERK signaling in vivo.[10]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for in vivo fluorescence imaging to validate the efficacy of a therapeutic agent in a tumor mouse model.

InVivo_Imaging_Workflow cluster_setup Model Preparation cluster_intervention Intervention & Imaging cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture TumorImplantation 2. Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring TumorImplantation->TumorGrowth Grouping 4. Randomize into Treatment & Control Groups TumorGrowth->Grouping Treatment 5. Administer Therapeutic Agent (or Vehicle) Grouping->Treatment Probe 6. Inject this compound (Coumarin) Probe Treatment->Probe Imaging 7. In Vivo Fluorescence Imaging Probe->Imaging Quantification 8. Image Quantification (Signal Intensity) Imaging->Quantification StatisticalAnalysis 9. Statistical Analysis Quantification->StatisticalAnalysis Conclusion 10. Conclusion on Therapeutic Efficacy StatisticalAnalysis->Conclusion

Caption: Experimental workflow for in vivo imaging.

References

Quantifying Target Engagement: A Comparative Guide to Fluorescence-Based Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying a drug's engagement with its intended target within a cellular environment is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of a fluorescence-based approach for measuring target expression and engagement with established alternative methodologies. We will use a representative fluorescence resonance energy transfer (FRET)-based assay, here termed "Damtac," as our primary example of a fluorescence method and compare its performance with the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).

This guide will delve into the experimental principles, present quantitative data for comparison, and provide detailed protocols for each key technique, enabling you to make informed decisions for your target validation and lead optimization studies.

Principles of Target Engagement Assays

Understanding how a drug interacts with its target protein in a physiological context is crucial for predicting its efficacy and potential off-target effects. Several techniques have been developed to measure this engagement, each with its own set of advantages and limitations.

This compound (Fluorescence-Based Assay): This method relies on the principle of fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) to detect the proximity between a target protein and a fluorescently labeled ligand or a tracer molecule. In a common BRET-based approach (NanoBRET), the target protein is fused to a NanoLuc luciferase, and a cell-permeable fluorescent tracer that binds to the target is added. When the tracer binds to the NanoLuc-fused target, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a decrease in the BRET signal. This change in signal can be used to quantify the test compound's affinity for the target protein in live cells.[1][2]

Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[3][4] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. In a typical CETSA experiment, cells are treated with a compound of interest and then heated to a specific temperature. The amount of soluble (non-denatured) target protein remaining is then quantified, usually by Western blotting or mass spectrometry. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[3][4]

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical biosensing technique used to measure the binding kinetics and affinity of molecular interactions.[5][6][7] In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the analyte (e.g., a small molecule drug) is then flowed over the surface. The binding of the analyte to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[8]

Quantitative Data Comparison

The choice of a target engagement assay often depends on the specific research question, the nature of the target protein, and the desired throughput. Below is a summary of key quantitative parameters for this compound (represented by NanoBRET), CETSA, and SPR.

ParameterThis compound (NanoBRET)CETSASPR
Principle Resonance Energy TransferLigand-Induced Thermal StabilizationChange in Refractive Index
Assay Format Live cells, cell lysatesLive cells, cell lysates, tissuesPurified proteins
Labeling Requirement Target protein fusion (e.g., NanoLuc), fluorescent tracerLabel-freeLabel-free
Typical Readout Luminescence/Fluorescence ratioWestern Blot, Mass Spectrometry, ELISAResponse Units (RU)
Key Output IC50, Kd (apparent)Thermal shift (ΔTm), EC50kon, koff, Kd
Throughput High (plate-based)Low to MediumMedium
Sensitivity High (pM to nM)Moderate (nM to µM)High (pM to mM)
Measures Kinetics No (endpoint or pseudo-kinetic)NoYes (real-time)
Cellular Context Intact live cellsIntact live cellsIn vitro (purified components)

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reproducible data. Below are generalized protocols for the three discussed techniques.

This compound (NanoBRET) Target Engagement Assay Protocol

This protocol is based on a typical NanoBRET assay workflow.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc luciferase

  • Transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • NanoBRET Nano-Glo Substrate

  • NanoBRET Tracer

  • Test compounds

  • White, opaque 96-well assay plates

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Transfection: Transfect the cells with the NanoLuc-target fusion plasmid according to the manufacturer's instructions. Incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

  • Tracer and Substrate Addition: Prepare a working solution containing the NanoBRET tracer and Nano-Glo substrate in Opti-MEM. Add this solution to all wells.

  • Signal Measurement: Incubate the plate at room temperature for 15 minutes to allow the substrate to react. Measure the donor (luciferase) emission and acceptor (tracer) emission using a plate reader capable of filtered luminescence detection.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines a standard CETSA workflow with Western blot readout.

Materials:

  • Cells expressing the target protein

  • Test compound and vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control at the desired concentration and incubate for a specific time.

  • Harvesting: Harvest the cells by scraping or trypsinization and wash with PBS.

  • Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR) Protocol

This is a generalized protocol for an SPR binding experiment.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified target protein

  • Analyte (test compound)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Target Immobilization: Activate the sensor surface using a mixture of EDC and NHS. Inject the purified target protein in immobilization buffer to allow for covalent coupling to the surface. Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection: Prepare a series of dilutions of the analyte in running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the change in SPR signal in real-time to observe the association of the analyte with the target. After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualization of Workflows and Principles

To further clarify the methodologies, the following diagrams illustrate the key workflows and underlying principles.

Damtac_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating 1. Plate Cells transfection 2. Transfect with NanoLuc-Target Fusion cell_plating->transfection compound_add 3. Add Test Compound transfection->compound_add tracer_add 4. Add Tracer & Substrate compound_add->tracer_add read_plate 5. Measure Luminescence tracer_add->read_plate calc_ratio 6. Calculate BRET Ratio read_plate->calc_ratio gen_curve 7. Generate Dose-Response Curve & Determine IC50 calc_ratio->gen_curve

This compound (NanoBRET) Experimental Workflow

CETSA_Workflow cluster_prep Cell Treatment & Heating cluster_processing Sample Processing cluster_detection Detection & Analysis cell_treat 1. Treat Cells with Compound heating 2. Heat Cells to Various Temperatures cell_treat->heating lysis 3. Cell Lysis heating->lysis centrifugation 4. Centrifuge to Pellet Aggregates lysis->centrifugation wb 5. Western Blot for Soluble Target centrifugation->wb analysis 6. Quantify Bands & Generate Melting Curve wb->analysis

CETSA Experimental Workflow

Target_Engagement_Principle cluster_unbound Unbound State cluster_bound Bound State Target Target Protein Complex Target-Drug Complex Target->Complex Binding (kon) Drug Drug Complex->Target Dissociation (koff)

Principle of Target Engagement

Conclusion

The selection of an appropriate target engagement assay is a critical decision in the drug discovery pipeline. Fluorescence-based methods like the "this compound" (represented by NanoBRET) offer a high-throughput and sensitive means to quantify target engagement in a live-cell context. CETSA provides a label-free alternative to assess target binding in a physiological environment, while SPR delivers high-quality kinetic and affinity data from in vitro experiments with purified components. By understanding the principles, advantages, and limitations of each method, researchers can choose the most suitable approach to validate their targets, screen for potent molecules, and ultimately accelerate the development of new therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Damtac: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling a multitude of chemical substances, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for "Damtac," a trade name for a product identified as Aquatic Dam Stop Leak. While this substance, a blend of anionic cross-linked and lineal polymers, is not classified as hazardous waste as shipped under federal regulations, adherence to specific disposal protocols and safety measures is imperative.[1]

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to handle this compound with care to avoid personal contact.[1] Always wear appropriate personal protective equipment (PPE) to prevent skin and eye irritation.[1] In case of a spill, it is important to avoid generating dust.[1] For small spills, wear protective gear, sweep or vacuum the material, and seal it in a properly labeled container. For larger spills, work upwind or with increased ventilation, cover with a damp, inert absorbent material before collection.[1]

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glassesProtects against eye irritation from dust or splashes.[1]
Hand Protection Protective glovesPrevents skin contact and potential irritation.[1]
Body Protection Standard lab coatMinimizes contact with clothing.
Respiratory Protection Use in a well-ventilated area; avoid inhaling dustPrevents respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should be conducted in accordance with all local, state, and federal regulations.[1] While it is not federally classified as hazardous waste, local regulations may have specific requirements.[1]

Experimental Protocol for Waste Disposal:

  • Waste Characterization: Confirm that the waste is solely this compound as shipped. If it has been mixed with other chemicals, it must be treated as hazardous waste and disposed of accordingly.

  • Containerization:

    • Place all this compound waste in a clearly labeled, sealed container.[1]

    • For spill cleanup materials, such as contaminated absorbents, use a separate, leak-proof container and label it appropriately.[2]

  • Labeling:

    • Clearly label the waste container with its contents ("this compound waste" or "Aquatic Dam Stop Leak waste"). Do not use the words "hazardous waste" unless required by local regulations or if the material has been contaminated with hazardous substances.[3]

  • Consult Local Authorities: Before final disposal, consult with your institution's Environmental Health and Safety (EHS) department or local waste management officials to confirm the appropriate disposal method.[1]

  • Disposal: Follow the specific instructions provided by your EHS department or local authorities. This may include disposal in a permitted landfill.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal procedure for this compound.

Damtac_Disposal_Workflow start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed treat_hazardous Treat as Hazardous Waste: Follow institutional hazardous waste procedures is_mixed->treat_hazardous Yes is_shipped_form Is the waste in its original, unmixed form? is_mixed->is_shipped_form No end_disposal End of Disposal Process treat_hazardous->end_disposal is_shipped_form->treat_hazardous No consult_ehs Consult Institutional EHS & Local Regulations is_shipped_form->consult_ehs Yes non_hazardous_disposal Dispose as Non-Hazardous Waste per local guidelines consult_ehs->non_hazardous_disposal non_hazardous_disposal->end_disposal

Caption: Decision workflow for this compound disposal.

Disclaimer: The information provided is based on the Safety Data Sheet for "Aquatic Dam Stop Leak." Specific guidance for a product named "this compound" outside of this context was not available. Always consult your institution's Environmental Health and Safety department and adhere to all local, state, and federal regulations for chemical waste disposal.

References

Essential Safety and Handling Guide for Damtac (N,N-Dimethylacetamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Damtac, also known as N,N-Dimethylacetamide (DMAC). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.

Understanding the Hazards

This compound is a combustible liquid and vapor that can cause serious health effects.[1] It is harmful if inhaled or absorbed through the skin and can cause serious eye irritation.[1] Furthermore, there is evidence to suggest it may damage fertility or an unborn child.[2] Prolonged or significant exposure can lead to liver damage.[1][3]

Key Hazards:

  • Combustible liquid

  • Harmful if inhaled or in contact with skin

  • Causes serious eye irritation

  • May damage fertility or the unborn child

  • May cause liver damage[1][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required personal protective equipment.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.
Eyes/Face Safety glasses with side shields or goggles, and a face shieldA face shield should be worn in addition to goggles when there is a risk of splashing.
Body Protective clothingA lab coat or chemical-resistant apron is required. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit may be necessary.
Respiratory Use in a well-ventilated area or with a chemical fume hood.If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[4]

  • Heat and Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[4] No smoking in the handling area.

  • Aerosol Generation: Avoid generating mists or aerosols.

Storage Plan:

  • Container: Store in a tightly closed, original container.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

  • Sunlight: Do not store in direct sunlight.[1]

  • Security: Store in a locked-up area, accessible only to authorized personnel.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Evacuate the area. Remove all ignition sources. Ventilate the area of the spill. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[2][5]
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire.[4] Water spray may be ineffective.[6] Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company. All local, state, and federal regulations for hazardous waste disposal must be followed.

  • Container Disposal: Do not reuse empty containers. They may retain product residue and should be disposed of in the same manner as the chemical.

Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, including emergency responses.

Damtac_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Review SDS Review SDS Don PPE Don PPE Prepare Work Area Prepare Work Area Handle in Fume Hood Handle in Fume Hood Perform Experiment Perform Experiment Handle in Fume Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Exposure Exposure Perform Experiment->Exposure No Ignition Sources No Ignition Sources Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Spill Spill Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow First Aid Follow First Aid Exposure->Follow First Aid

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.